Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVPTGDKAJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170123-25-8 | |
| Record name | 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS 170123-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a key building block in medicinal chemistry and drug discovery.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidinone core. The presence of the N-Boc protecting group and the ethyl ester functionality at the 2-position, combined with a ketone at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly substituted proline analogues and other novel scaffolds for drug development. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target binding.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Data has been compiled from various commercial suppliers.
| Property | Value | Reference |
| CAS Number | 170123-25-8 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [4] |
| Molecular Weight | 257.28 g/mol | [5] |
| Appearance | White to off-white solid or colorless to light yellow oil | [2] |
| Purity | ≥95% - >99% (depending on supplier) | [2][4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | XSFVPTGDKAJZDH-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is crucial for process development and optimization. A representative synthetic approach is outlined below, based on established methodologies for related compounds.
Representative Synthesis of this compound
A common strategy for the synthesis of 3-oxopyrrolidine derivatives involves the Dieckmann condensation of an appropriate diester precursor.
Experimental Protocol:
-
Preparation of the Diester Precursor: To a solution of N-Boc-glycine ethyl ester and ethyl acrylate in an anhydrous solvent such as THF or toluene, a strong base like sodium ethoxide or potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Dieckmann Condensation: The reaction mixture is stirred for several hours to facilitate the intramolecular cyclization. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Diagram of Synthetic Pathway:
Caption: Representative synthesis of this compound.
Application in the Synthesis of Enantiopure 3,3-Difluoroproline
A practical application of this compound is its use as a starting material for the synthesis of 3,3-difluoroproline, a valuable building block in medicinal chemistry.[6]
Experimental Protocol (Deoxofluorination): [6]
-
Reaction Setup: In a fume hood, a solution of this compound in an anhydrous solvent (e.g., dichloromethane) is prepared in a suitable reaction vessel (e.g., a PFA or FEP flask) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Fluorinating Agent: The solution is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath. A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or LC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield the desired 3,3-difluoro derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the deoxofluorination of this compound.
Analytical Data
The characterization of this compound typically involves a combination of spectroscopic techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the ethyl group (triplet and quartet), and the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and two ester groups), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the ethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak (or adducts, e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the carbamate and ester groups. |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable starting material for the synthesis of various biologically active molecules. The 3-oxo functionality allows for a range of chemical transformations, including:
-
Reduction to the corresponding 3-hydroxy derivative, introducing a new stereocenter.
-
Reductive amination to introduce diverse amine functionalities at the 3-position.
-
Fluorination , as described above, to create fluorinated proline analogues which can enhance metabolic stability and binding affinity of drug candidates.[6]
-
As a scaffold for the construction of more complex heterocyclic systems.
The pyrrolidine scaffold is a key component in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The ability to readily modify the 3-position of the pyrrolidine ring using this starting material provides medicinal chemists with a powerful tool for lead optimization and the development of new chemical entities.
Logical Relationship Diagram:
Caption: Role of this compound in drug discovery.
Safety Information
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ready availability and the reactivity of its functional groups provide a convenient entry point to a wide range of substituted pyrrolidine derivatives. This technical guide has summarized its key properties, provided representative experimental protocols for its use, and highlighted its importance in the development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 170123-25-8 [sigmaaldrich.com]
- 3. This compound | 170123-25-8 [sigmaaldrich.com]
- 4. This compound, CasNo.170123-25-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. 170123-25-8 | this compound | Esters | Ambeed.com [ambeed.com]
- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The pyrrolidinone scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activity. Derivatives of 3-oxo-pyrrolidine, in particular, serve as versatile intermediates in the synthesis of complex molecules, including potential therapeutic agents. 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is a functionalized pyrrolidinone derivative with potential applications in the development of novel pharmaceuticals. Its structure combines the key features of a protected amino acid and a β-keto ester, making it a valuable building block for further chemical elaboration.
Chemical and Physical Properties
While extensive experimental data for 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is not widely available in the public domain, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source/Method |
| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | - |
| Molecular Formula | C₁₂H₁₉NO₅ | Calculated |
| Molecular Weight | 257.28 g/mol | Calculated |
| CAS Number | Not available in searched literature | - |
| Appearance | Expected to be a colorless oil or a low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from similar compounds |
| Melting Point | Not available in searched literature | - |
| Boiling Point | Not available in searched literature | - |
Synthesis
The most plausible synthetic route to 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is through an intramolecular Dieckmann condensation of a suitably protected aspartic acid derivative. The following section outlines a detailed experimental protocol for this transformation.
The synthesis commences with the commercially available N-Boc-L-aspartic acid, which is first esterified to afford the diethyl ester. Subsequent treatment of the diester with a strong base induces an intramolecular cyclization to yield the target β-keto ester.
Caption: Proposed synthesis of the target compound.
Step 1: Synthesis of N-Boc-L-aspartic acid diethyl ester
-
To a stirred solution of N-Boc-L-aspartic acid (1 equivalent) in absolute ethanol (10 volumes), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-L-aspartic acid diethyl ester as a crude oil, which can be used in the next step without further purification.
Step 2: Dieckmann Condensation
-
To a solution of N-Boc-L-aspartic acid diethyl ester (1 equivalent) in anhydrous toluene (20 volumes), add sodium ethoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate.
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.25 | q | 2H | -OCH₂CH₃ |
| 4.10 | dd | 1H | H-2 |
| 3.60 - 3.80 | m | 2H | H-5 |
| 2.80 - 3.00 | m | 2H | H-4 |
| 1.50 | s | 9H | -C(CH₃)₃ |
| 1.30 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | C-3 (C=O, ketone) |
| 168.5 | C=O (ester) |
| 152.0 | C=O (carbamate) |
| 82.0 | -C(CH₃)₃ |
| 62.0 | -OCH₂CH₃ |
| 58.0 | C-2 |
| 45.0 | C-5 |
| 38.0 | C-4 |
| 28.0 | -C(CH₃)₃ |
| 14.0 | -OCH₂CH₃ |
Expected IR Spectroscopy (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980 | C-H stretch (alkyl) |
| ~1750 | C=O stretch (ketone) |
| ~1740 | C=O stretch (ester) |
| ~1700 | C=O stretch (carbamate) |
| ~1250, ~1160 | C-O stretch (ester and carbamate) |
Expected Mass Spectrometry (ESI+):
| m/z | Assignment |
| 258.1336 | [M+H]⁺ |
| 280.1155 | [M+Na]⁺ |
| 202.0917 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |
| 156.0550 | [M - C₄H₉OCO + H]⁺ (loss of Boc group) |
Potential Biological and Pharmacological Applications
While 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate has not been extensively studied for its biological activity, the 3-oxopyrrolidine core is present in numerous compounds with interesting pharmacological profiles. Research on related structures suggests potential for this class of compounds in several therapeutic areas.
-
Antimicrobial Agents: Various derivatives of 5-oxopyrrolidine have demonstrated activity against multidrug-resistant bacteria, particularly Gram-positive pathogens.
-
Anticancer Agents: The pyrrolidinone scaffold has been explored for the development of novel anticancer agents, with some derivatives showing promising cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The β-keto ester functionality can act as a Michael acceptor or a chelating group, making this scaffold a candidate for the design of enzyme inhibitors.
Caption: Potential therapeutic areas for this compound class.
Conclusion
1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate is a valuable synthetic intermediate with significant potential for the development of novel bioactive molecules. Although detailed experimental data for this specific compound is limited, its synthesis can be readily achieved through a Dieckmann condensation of an N-Boc-aspartic acid derivative. The predicted spectroscopic data provides a basis for its characterization. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
In-Depth Technical Guide to Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the hepatitis C virus (HCV) NS3/NS4A protease inhibitor, Boceprevir.
Chemical Identity and Properties
This compound is a synthetic organic compound featuring a pyrrolidine ring functionalized with a ketone, an N-Boc protecting group, and an ethyl ester. Its chemical structure and properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |
| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [3] |
| CAS Number | 170123-25-8 | [1][2] |
| Molecular Weight | 257.28 g/mol | N/A |
| Appearance | Liquid, solid, or semi-solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the oxidation of its precursor, Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate. Several oxidation methods can be employed, with Swern oxidation being a common and effective choice.
General Experimental Protocol: Swern Oxidation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Oxalyl Chloride Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78°C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.0 equivalents) dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78°C. Stir the mixture for 30 minutes.
-
Substrate Addition: Dissolve Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78°C.
-
Quenching with Triethylamine: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Data
The following are expected NMR spectral data for this compound based on its chemical structure and data from similar compounds.[1][4][5][6]
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃) | δ 204.0 (C=O, C3) |
| δ 4.10 (dd, J = 9.5, 4.0 Hz, 1H, NCH (COOEt)) | δ 170.5 (C=O, ester) |
| δ 3.80-3.60 (m, 2H, NCH₂ CH₂) | δ 154.5 (C=O, Boc) |
| δ 2.80-2.60 (m, 2H, CH₂C=O ) | δ 81.0 (C (CH₃)₃) |
| δ 1.45 (s, 9H, -C(CH₃)₃) | δ 62.0 (-OCH₂ CH₃) |
| δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) | δ 58.0 (NCH (COOEt)) |
| δ 45.0 (NCH₂ CH₂) | |
| δ 35.0 (CH₂ C=O) | |
| δ 28.3 (-C(CH₃ )₃) | |
| δ 14.2 (-OCH₂CH₃ ) |
Role in Drug Development: Synthesis of Boceprevir
This compound serves as a crucial chiral building block in the synthesis of Boceprevir, an antiviral drug for the treatment of Hepatitis C.[7][8][9][10][11] The pyrrolidine scaffold is a key component of the P2 moiety of Boceprevir, which interacts with the active site of the HCV NS3 protease.[7]
The general synthetic workflow from this intermediate to a key fragment of Boceprevir is outlined below.
This diagram illustrates the transformation of this compound into a more complex bicyclic intermediate that forms the core of the P2 fragment of Boceprevir. Subsequent peptide couplings and deprotection steps lead to the final active pharmaceutical ingredient.
Signaling Pathway and Mechanism of Action of Boceprevir
Boceprevir is a direct-acting antiviral (DAA) agent that targets the HCV NS3/NS4A serine protease.[7][9] This enzyme is essential for the replication of the hepatitis C virus by cleaving the viral polyprotein into mature viral proteins.
As depicted in the diagram, Boceprevir covalently and reversibly binds to the active site of the NS3/NS4A protease, thereby preventing the processing of the viral polyprotein. This disruption of the viral life cycle ultimately suppresses viral replication. The structural rigidity and specific stereochemistry of the pyrrolidine-derived core of Boceprevir, synthesized from this compound, are critical for its high binding affinity and inhibitory activity.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound, CasNo.170123-25-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. This compound | 170123-25-8 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 11. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety Profile of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety information for Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS No. 170123-25-8), a key intermediate in pharmaceutical research and development. Due to the absence of a single, publicly available, comprehensive Safety Data Sheet (SDS), this guide synthesizes data from various chemical suppliers and databases to offer a robust safety profile. The information is intended to support risk assessment and ensure safe handling in a laboratory environment.
Chemical and Physical Properties
This compound is a derivative of proline used in organic synthesis. Its physical state can vary, being described as a liquid, solid, or semi-solid.[1] Key identification and property data are summarized below.
| Identifier | Value | Reference |
| CAS Number | 170123-25-8 | |
| Molecular Formula | C12H19NO5 | |
| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [1] |
| Physical Form | Liquid or Solid or Semi-solid | [1] |
| Purity | Typically ≥95% | [1] |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary warnings are associated with ingestion and skin contact.
| Hazard Information | Description | Reference |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reaction | [1] |
| Notes | Structurally similar compounds may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risk. The following protocols are derived from supplier recommendations and general best practices for handling chemical intermediates.
3.1. Personal Protective Equipment (PPE)
A standard workflow for donning appropriate PPE should be followed before handling the compound.
3.2. Storage and Incompatibility
Correct storage conditions are essential for maintaining the stability and integrity of the compound.
| Condition | Recommendation | Reference |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
| Container | Store in a well-closed container. | [5] |
| Environment | Keep in a dry, cool, and well-ventilated place, protected from light. | [5] |
| Incompatible Materials | Strong oxidizing agents. | [6] |
3.3. General Handling Precautions
Users should adhere to the following precautionary statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.[7]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Do not get in eyes, on skin, or on clothing.[8]
-
Contaminated work clothing should not be allowed out of the workplace.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
Emergency and First-Aid Procedures
In case of exposure, immediate and appropriate action is necessary. The logical flow for responding to an exposure event is outlined below.
Experimental Protocols
Specific experimental safety protocols for this compound are not detailed in publicly available literature. Therefore, a general protocol for handling potentially hazardous chemical intermediates of this nature is provided based on the known GHS classifications and precautionary statements.
Methodology for Safe Handling During Synthesis and Purification
-
Risk Assessment: Before beginning any experiment, conduct a full risk assessment. Identify potential hazards (chemical properties, reaction conditions) and implement control measures.
-
Preparation: Ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly. Prepare all necessary reagents and equipment in advance to minimize handling time.
-
Handling and Reaction:
-
Conduct all manipulations of the compound, including weighing and transfers, within a certified chemical fume hood.
-
Use appropriate tools (spatulas, syringes) to avoid direct contact.
-
If heating the substance, use a controlled heating mantle and monitor the temperature closely.
-
Keep the reaction vessel closed to the extent possible to prevent the release of vapors.
-
-
Work-up and Purification:
-
Perform all quenching, extraction, and purification steps within the fume hood.
-
Be aware that structurally similar compounds can be skin and respiratory irritants; avoid inhalation of vapors from solvents used during purification (e.g., column chromatography).
-
-
Waste Disposal:
-
Dispose of all contaminated materials (gloves, pipette tips, excess reagent) in a designated, sealed hazardous waste container.
-
The final waste container should be clearly labeled with the chemical name and associated hazards.
-
Follow all institutional and local regulations for chemical waste disposal.[7]
-
-
Decontamination: After completing the experiment, thoroughly decontaminate the work area, including the fume hood surface and any equipment used. Wash hands thoroughly before leaving the laboratory.
This guide provides a consolidated safety overview based on available data. Researchers must always consult the specific SDS provided by their supplier and adhere to their institution's safety policies.
References
- 1. This compound | 170123-25-8 [sigmaaldrich.com]
- 2. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound, CasNo.170123-25-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc-Oxopyrrolidine Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of N-Boc-oxopyrrolidine esters, a class of compounds pivotal to modern organic synthesis and pharmaceutical development. These versatile chiral intermediates are instrumental as building blocks in the creation of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for precise chemical manipulations of the pyrrolidine ring, making these compounds invaluable in multi-step synthetic pathways.[1] This guide consolidates key data on their properties, outlines detailed experimental protocols, and illustrates their utility in various chemical workflows.
Core Molecular Structures
The N-Boc-oxopyrrolidine framework is characterized by a five-membered pyrrolidine ring containing a ketone functional group (oxo-) and a nitrogen atom protected by a Boc group. The position of the oxo group and the presence of other substituents, such as a carboxylic acid or ester group, define the specific properties and applications of each derivative. Key examples include N-Boc-3-oxopyrrolidine, N-Boc-4-oxopyrrolidine, and N-Boc-5-oxopyrrolidine (pyroglutamic acid) derivatives.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of N-Boc-oxopyrrolidine esters are fundamental for their identification, characterization, and quality control in research and manufacturing settings.
Physical Properties
Quantitative physical data for representative N-Boc-oxopyrrolidine derivatives are summarized below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Optical Activity [α] |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | 270 (dec.) | - | Not Applicable |
| (S)-Boc-5-oxopyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₅ | 229.23 | 118-123 (dec.) | Powder | [α]22/D −35.0, c = 1 in chloroform |
| (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C₁₀H₁₅NO₅ | 229.23 | - | - | - |
Data sourced from[3][4][5][6]. Note: Some data points may be computed values.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment. The following tables provide typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for key N-Boc-oxopyrrolidine structures.
Table 2.1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| tert-butyl 3-oxopyrrolidine-1-carboxylate | CDCl₃ | 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H) | Pyrrolidine ring protons, Boc group methyls |
| (S)-N-Boc-dipeptide derivative* | CDCl₃ | 3.68 (s, COOCH₃), 1.42 (s, Boc), 1.27 (d, J=7.1 Hz, -CHCH₃) | Ester, Boc, and alkyl protons |
Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate, a related N-Boc-cycloamine ester.[7] Data for tert-butyl 3-oxopyrrolidine-1-carboxylate sourced from[8].
Table 2.2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| (S)-N-Boc-dipeptide derivative* | CDCl₃ | 173.6 (COOCH₃), 155.2 (COO(CH₃)₃), 49.5 (C-2), 47.9 (C-4,6), 33.0 (C-3,5) | Carbonyl, Boc, and piperidine ring carbons |
| N-Boc-L-serine-OMe | CDCl₃ | 171.2 (CO-OCH₃), 155.7 (CO-OᵗBu), 80.4 (C(CH₃)₃), 63.6 (CH₂O), 55.7 (CH), 52.7 (OCH₃), 28.3 (C(CH₃)₃) | Carbonyl, Boc, and amino acid backbone carbons |
Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate.[7] Data for N-Boc-L-serine-OMe sourced from[9].
Table 2.3: Infrared (IR) Spectroscopy Data
| Compound | Characteristic Absorption Bands (cm⁻¹) | Functional Group Assignment |
| (S)-N-Boc-dipeptide derivative* | 1728, 1681 | C=O (ester), C=O (Boc) |
| N-Boc-L-proline-L-alanine-OMe | 1741, 1697 | C=O (ester), C=O (Boc) |
Data for Methyl (2S)-2-{[4-(tert-butoxycarbonyl)amino]piperidin-1-yl}propanoate.[7] Data for N-Boc-L-proline-L-alanine-OMe sourced from[9].
Chemical Properties and Reactions
N-Boc-oxopyrrolidine esters are versatile intermediates that undergo a range of chemical transformations critical to synthetic chemistry.
N-Boc Protection and Deprotection
The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under various conditions and its facile removal under mild acidic conditions.[10][11]
-
Protection: Amines are typically protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reaction is often performed in solvents like dichloromethane or under solvent-free, water-mediated conditions.[1][10]
-
Deprotection: The Boc group is efficiently cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[12][13] This selective removal is fundamental to stepwise peptide synthesis.
Key Synthetic Reactions
-
Oxidation: N-Boc-3-hydroxypyrrolidine can be oxidized to N-Boc-3-oxopyrrolidine using reagents like Dess-Martin periodinane (DMP) in dichloromethane.[8]
-
Peptide Coupling: The carboxylic acid functionality of derivatives like (S)-Boc-5-oxopyrrolidine-2-carboxylic acid can be activated and coupled with other amino acids or amines to form peptide bonds.[7] Coupling agents such as HATU or PyBOP are commonly used.[7][14]
-
Nucleophilic Substitution: Chiral triflate esters can undergo Sₙ2 nucleophilic substitution with N-Boc-aminopyrrolidines to form new C-N bonds with an inversion of configuration, yielding amino acid derivatives with high purity.[7]
Role in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in 59% of unique small-molecule drugs that contain a nitrogen heterocycle.[2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which can lead to improved potency and selectivity of drug candidates.[15]
N-Boc-oxopyrrolidine esters serve as conformationally restricted, Fsp³-rich building blocks.[2] This structural rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[2] These intermediates are crucial in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and central nervous system agents.[16][17]
The logical workflow for utilizing these compounds in drug discovery often involves incorporating the chiral pyrrolidine core to establish key stereochemistry, followed by further functionalization.
Caption: Logical workflow for API synthesis using N-Boc-oxopyrrolidine esters.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in a laboratory setting.
Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate
This protocol describes the oxidation of a hydroxyl precursor to the corresponding ketone.[8]
Reagents and Materials:
-
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexane for chromatography
Procedure:
-
Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.
-
Extract the mixture with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 15:85) to afford the pure product.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | C10H15NO5 | CID 104412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]
- 14. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
The Indispensable Role of the N-Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including pharmaceuticals, alkaloids, and chiral catalysts.[1] Its synthesis, particularly the introduction of substituents with high stereocontrol, is a cornerstone of modern medicinal chemistry. A key strategy enabling the precise chemical manipulation of the pyrrolidine scaffold is the use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands out for its versatility and reliability.[2] This in-depth technical guide elucidates the critical role of the N-Boc protecting group in pyrrolidine synthesis, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
The Strategic Advantage of N-Boc Protection
The primary function of the N-Boc group is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen.[3] This protection is paramount as it prevents unwanted side reactions during subsequent synthetic transformations at other positions of the pyrrolidine ring.[4] The strategic advantages of employing the N-Boc group include:
-
Robust Stability: The Boc group is stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation, allowing for a broad scope of subsequent chemical modifications.[2]
-
Facile and Selective Removal: The Boc group can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often leaves other acid-sensitive functional groups intact with careful selection of reagents.[5][6]
-
Enhanced Solubility: The introduction of the lipophilic Boc group can improve the solubility of pyrrolidine intermediates in organic solvents, facilitating purification and handling.
-
Direction of Stereochemistry: In asymmetric synthesis, the bulky N-Boc group can play a crucial role in directing the stereochemical outcome of reactions at adjacent carbon atoms, enabling the synthesis of enantiomerically pure products.[7][8]
Quantitative Overview of N-Boc Protection and Deprotection
The efficiency of the introduction and removal of the N-Boc group is a critical factor in the overall success of a synthetic route. The following tables summarize typical quantitative data for these transformations.
| Substrate (Pyrrolidine Derivative) | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) |
| (R)-3-pyrrolidinol | (Boc)₂O | Triethylamine | Dichloromethane | 2-4 hours | >95% |
| Pyrrolidine | (Boc)₂O | Triethylamine | Dichloromethane | 1 hour | ~100% |
| Various amines | (Boc)₂O | - | Water | 5-12 minutes | 92-96% |
Table 1: Representative Yields for N-Boc Protection of Pyrrolidine Derivatives.[3][4]
| Substrate (N-Boc-Pyrrolidine Derivative) | Deprotection Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | Trifluoroacetic acid | Dichloromethane | 0 °C to RT | 30 min - 2 hours | >90% |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% |
| Various N-Boc amines | Oxalyl chloride | Methanol | Room Temperature | 1 - 4 hours | up to 90% |
Table 2: Comparison of N-Boc Deprotection Protocols.[5][9]
Experimental Protocols
N-Boc Protection of (R)-3-pyrrolidinol
This protocol details a standard procedure for the N-protection of a secondary amine in the pyrrolidine ring using di-tert-butyl dicarbonate.[4]
Materials:
-
(R)-3-pyrrolidinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (R)-3-pyrrolidinol in anhydrous DCM (approximately 10 mL per gram of pyrrolidinol) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring for 10-15 minutes.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography if necessary.
Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine using Trifluoroacetic Acid (TFA)
This protocol outlines a common and effective method for the removal of the N-Boc group under acidic conditions.[5]
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (typically 5-10 equivalents) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the N-Boc protection and deprotection processes.
Caption: Workflow for N-Boc Protection of Pyrrolidines.
Caption: Workflow for N-Boc Deprotection of Pyrrolidines.
Conclusion
The N-Boc protecting group is an indispensable tool in the synthesis of functionalized pyrrolidines, offering a robust and versatile strategy to control the reactivity of the pyrrolidine nitrogen. Its stability to a wide range of reagents, coupled with its facile removal under acidic conditions, makes it a preferred choice for multi-step synthetic sequences in academic research and industrial drug development. The detailed protocols and quantitative data provided in this guide serve as a practical resource for chemists to effectively implement N-Boc protection strategies in their synthesis of novel pyrrolidine-containing molecules.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its unique conformational constraints and its role as a versatile chiral building block.[1] The stereochemistry of the pyrrolidine core can profoundly influence the biological activity of a molecule, making the development of enantioselective synthetic methodologies a critical area of research.[2] Chiral pyrrolidine derivatives are key components in a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular drugs.[3][4] This technical guide provides an in-depth overview of the synthesis of chiral pyrrolidine building blocks, focusing on key experimental protocols, quantitative data for comparative analysis, and their application in the synthesis of complex molecular targets.
Core Synthetic Methodologies
The enantioselective synthesis of chiral pyrrolidines can be broadly categorized into three main approaches: utilizing the chiral pool, employing organocatalysis, and leveraging metal-catalyzed reactions.
Synthesis from the Chiral Pool: Proline and Hydroxyproline
L-proline and L-hydroxyproline are naturally occurring, inexpensive, and enantiomerically pure starting materials for the synthesis of a wide array of chiral pyrrolidine derivatives.[3] The inherent chirality of these amino acids provides a straightforward entry into complex chiral structures.
A common strategy involves the reduction of the carboxylic acid functionality of proline to afford prolinol, a versatile intermediate.[3] Further modifications of the pyrrolidine ring, such as the introduction of substituents at various positions, can be achieved through a variety of chemical transformations.
Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline
Materials:
-
(S)-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol.
Organocatalytic Asymmetric Synthesis
The advent of organocatalysis has revolutionized asymmetric synthesis, and chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts.[5] These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.
a) Proline-Catalyzed Aldol Reaction:
The proline-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy ketones, which are valuable synthetic intermediates. The reaction typically involves the reaction of an aldehyde with a ketone in the presence of a catalytic amount of proline.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the aldehyde in a mixture of DMSO and acetone, (S)-proline is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral aldol product.
b) Diarylprolinol Silyl Ether Catalyzed Michael Addition:
Diarylprolinol silyl ethers are highly effective organocatalysts for a variety of asymmetric transformations, including the Michael addition of aldehydes and ketones to nitroolefins. These reactions provide access to enantioenriched γ-nitro carbonyl compounds, which can be further elaborated into a range of valuable chiral building blocks, including substituted pyrrolidines.[2]
Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Acidic additive (e.g., benzoic acid)
-
Solvent (e.g., toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the catalyst and the acidic additive in the solvent, the cyclic ketone and β-nitrostyrene are added at room temperature.
-
The reaction mixture is stirred for the specified time (typically 24-72 hours).
-
The reaction is quenched with a saturated aqueous NaHCO₃ solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired γ-nitro ketone.
Metal-Catalyzed Asymmetric Synthesis
Transition metal-catalyzed reactions offer a powerful and versatile approach to the synthesis of chiral pyrrolidines. Copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a particularly effective method for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.[6][7]
Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
Materials:
-
Copper(I) salt (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., a chiral phosphine)
-
Azomethine ylide precursor (imine of a glycine ester)
-
Electron-deficient alkene (e.g., a substituted styrene)
-
Base (e.g., DBU)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In an inert atmosphere glovebox, the copper(I) salt and the chiral ligand are dissolved in the anhydrous solvent.
-
The azomethine ylide precursor and the electron-deficient alkene are added to the catalyst solution.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C).
-
The base is added dropwise to initiate the reaction.
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of chiral pyrrolidine building blocks using the methodologies described above. This data is intended to provide a comparative overview of the efficiency and stereoselectivity of different synthetic approaches.
Table 1: Organocatalytic Asymmetric Michael Addition of Cyclic Ketones to β-Nitrostyrenes
| Catalyst | Ketone | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Cyclohexanone | trans-β-Nitrostyrene | 81 | >99:1 | >99 |
| Proline-derived secondary diamine | Cyclopentanone | trans-β-Nitrostyrene | 75 | 98:2 | 98 |
| Pyrrolidine-based carbamate ester | Cyclohexanone | 4-Chloronitrostyrene | 97 | 97:3 | 94 |
Data compiled from various sources for illustrative purposes.[2][8]
Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides
| Copper Salt | Ligand | Alkene | Yield (%) | dr (exo:endo) | ee (%) |
| Cu(CH₃CN)₄PF₆ | Chiral Phosphine A | 1,1-Difluorostyrene | 96 | >20:1 | 97 |
| Cu(OAc)₂ | (S)-tol-BINAP | α-Fluoro-α,β-unsaturated arylketone | 85 | >20:1 | 95 |
| Ag₂CO₃ | - | N-tert-Butanesulfinylazadiene | 78 | >20:1 | - |
Data compiled from various sources for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes. The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis of chiral pyrrolidines.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for a metal-catalyzed asymmetric cycloaddition.
Applications in Drug Development
Chiral pyrrolidine building blocks are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of the pyrrolidine ring is often crucial for the drug's efficacy and safety profile.
Atorvastatin (Lipitor®): A blockbuster drug for lowering cholesterol, atorvastatin features a chiral pyrrolidine-containing side chain. The synthesis of this side chain often involves the use of chiral pyrrolidine intermediates derived from the Paal-Knorr pyrrole synthesis.[4][9][10]
Ramipril (Altace®): An ACE inhibitor used to treat high blood pressure and congestive heart failure, ramipril contains a fused bicyclic pyrrolidine core. The stereoselective synthesis of this key intermediate is a critical step in the manufacturing process.[11][12][13][14][15]
Caption: General synthetic pathway illustrating the incorporation of a chiral pyrrolidine building block into an API.
Conclusion
Chiral pyrrolidine building blocks are indispensable tools in modern organic synthesis and drug discovery. The synthetic methodologies outlined in this guide, from the use of the chiral pool to advanced organocatalytic and metal-catalyzed reactions, provide a robust toolkit for accessing a wide diversity of these valuable scaffolds. The ability to control the stereochemistry of the pyrrolidine ring with high precision is paramount for the development of new and effective therapeutic agents. As research in this field continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral pyrrolidines will undoubtedly remain a key focus for the scientific community.
References
- 1. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]
- 12. CN1106386A - The synthetic method of ramipril - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. EP2598479B1 - A method for preparing ramipril - Google Patents [patents.google.com]
- 15. WO2012063252A2 - A method for preparing ramipril - Google Patents [patents.google.com]
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, featuring a ketone functionality and protected amine and carboxylic acid groups, makes it a versatile intermediate for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.
Physicochemical Properties
This compound, with the CAS number 170123-25-8, is also known by its IUPAC name, 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 170123-25-8 | [1] |
| Molecular Formula | C12H19NO5 | [1] |
| Molecular Weight | 257.28 g/mol | [1] |
| IUPAC Name | 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate | [1] |
| Appearance | Liquid, Solid, or Semi-solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis
The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of a suitably protected aspartic acid derivative. This reaction is a powerful method for the formation of five- and six-membered rings.[2]
Synthetic Workflow: Dieckmann Condensation
Caption: Synthetic pathway for this compound.
Experimental Protocol (General Procedure)
Materials:
-
Diethyl N-Boc-L-aspartate
-
Anhydrous Ethanol
-
Sodium metal (or Sodium Ethoxide)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve clean sodium metal in anhydrous ethanol with stirring. The reaction is exothermic.
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add anhydrous toluene or THF.
-
Substrate Addition: To the stirred solution of sodium ethoxide, add a solution of Diethyl N-Boc-L-aspartate in the same anhydrous solvent dropwise at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stirred for several hours until completion.
-
Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by adding aqueous acid until the solution is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
Detailed spectroscopic data from a single, peer-reviewed source is not available. The following table summarizes expected and reported data from various commercial and database sources.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | Expected signals would include those for the ethyl ester (triplet and quartet), the Boc protecting group (singlet), and the pyrrolidine ring protons (multiplets). |
| ¹³C NMR (CDCl₃) | Expected signals would include those for the carbonyls of the ketone, ester, and carbamate, the quaternary carbon and methyls of the Boc group, the methylene and methyl of the ethyl group, and the carbons of the pyrrolidine ring. |
| Mass Spectrometry | C12H19NO5; Exact Mass: 257.13; Molecular Weight: 257.28 |
| Infrared (IR) | Expected characteristic peaks for C=O stretching (ketone, ester, carbamate) and N-H stretching (if any deprotection occurs). |
Applications in Drug Discovery
The 3-oxopyrrolidine moiety is a key structural motif in a variety of biologically active compounds. The presence of the ketone at the 3-position allows for a range of chemical transformations to introduce further diversity and functionality. This makes this compound a valuable starting material for the synthesis of substituted pyrrolidines.
Role as a Versatile Intermediate
The keto-ester functionality allows for a variety of subsequent reactions, making this compound a versatile intermediate for creating libraries of substituted pyrrolidines for drug screening.
Caption: Potential chemical transformations of the core molecule.
Application in Antiviral Drug Synthesis
Pyrrolidine-based structures are integral to the design of many antiviral agents, particularly inhibitors of viral proteases. The constrained cyclic nature of the pyrrolidine ring can mimic peptide turns and provide a rigid scaffold for orienting key pharmacophoric groups for optimal binding to enzyme active sites. Specifically, derivatives of 3-oxopyrrolidine have been explored as core components in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. While a direct synthesis of a marketed drug from the title compound is not explicitly documented in the literature found, its structural features are highly relevant to the pharmacophores of potent antiviral compounds like Boceprevir. The γ-lactam moiety present in some potent inhibitors of the SARS-CoV-2 main protease is structurally related to the 3-oxopyrrolidine core, highlighting the continued importance of this scaffold in antiviral research.[3]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its synthesis via the Dieckmann condensation provides a reliable route to this chiral intermediate. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of substituted pyrrolidines. Its relevance is particularly noted in the field of antiviral research, where the pyrrolidine scaffold plays a crucial role in the design of potent enzyme inhibitors. Further research into the applications of this compound is likely to yield novel therapeutic agents.
References
A Technical Guide to Key Intermediates in Peptide Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a charge-neutral N-(2-aminoethyl)glycine backbone, a feature that imparts it with unique hybridization characteristics and remarkable stability against enzymatic degradation. These properties make PNA a powerful tool in diagnostics, antisense therapy, and drug development. The synthesis of high-quality PNA oligomers is critically dependent on the purity and proper preparation of its fundamental building blocks: the PNA monomers.
This in-depth technical guide details the core intermediates in PNA synthesis, focusing on the three primary protecting group strategies: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and monomethoxytrityl (MMT). It provides a comprehensive overview of the synthesis of key intermediates, detailed experimental protocols for oligomerization, and quantitative data to aid researchers in selecting the optimal strategy for their specific application.
The Central Intermediates: Protected PNA Monomers
The cornerstone of any PNA synthesis is the monomer, which consists of the N-(2-aminoethyl)glycine (AEG) backbone linked to a nucleobase via a carboxymethyl group. To enable controlled, stepwise solid-phase synthesis, these monomers must be appropriately protected. The choice of the temporary protecting group on the secondary amine of the AEG backbone defines the synthetic strategy.
-
Boc-Protected Monomers: The original PNA synthesis strategy, utilizing the acid-labile Boc group. This method is known for high-purity products but requires harsh acidic conditions (e.g., Trifluoroacetic Acid - TFA) for deprotection in every cycle. The exocyclic amines of nucleobases are typically protected by the benzyloxycarbonyl (Z) group.[1][2][3]
-
Fmoc-Protected Monomers: The most widely used strategy today, employing the base-labile Fmoc group.[1] This method offers milder deprotection conditions (typically with piperidine), making it compatible with a wider range of sensitive labels and automated DNA synthesizers.[4][5] The nucleobase exocyclic amines are commonly protected by the acid-labile benzhydryloxycarbonyl (Bhoc) group.[1][5]
-
MMT-Protected Monomers: A specialized strategy where the acid-labile MMT group is used for N-terminal protection. This approach is particularly suited for the synthesis of PNA-DNA chimeras, as the MMT group's removal conditions are compatible with standard phosphoramidite DNA synthesis chemistry.[6][7][8] The nucleobases are typically protected with base-labile acyl groups (e.g., benzoyl for A and C, isobutyryl for G).[6][9]
Synthesis of Key Intermediates
The synthesis of a protected PNA monomer is a convergent process involving two key intermediates: the protected AEG backbone and the protected nucleobase acetic acid.
Synthesis of the Protected AEG Backbone
The AEG backbone is the universal scaffold for all PNA monomers. Its synthesis with the appropriate N-terminal protecting group (Boc or Fmoc) is a foundational step.
Protocol 1: Scalable Synthesis of Fmoc-AEG-OBn (Fmoc-Protected Backbone Benzyl Ester) [10]
This protocol involves a Boc-to-Fmoc protecting group swap, which has been shown to be a scalable and cost-effective route.[10]
-
Mono-Boc Protection of Ethylenediamine: Ethylenediamine is reacted with Boc anhydride to yield N-Boc-ethylenediamine. The reaction provides a high yield (typically around 80%).[10]
-
Alkylation: The resulting N-Boc-ethylenediamine is alkylated with benzyl bromoacetate to produce the Boc-protected backbone, Boc-AEG-OBn.[10]
-
Deprotection and Fmoc Protection: The Boc group is removed using trifluoroacetic acid (TFA). The resulting amine TFA salt is then reacted with Fmoc-OSu in the presence of a base like triethylamine to yield the final product, Fmoc-AEG-OBn.[10] The overall yield for this multi-step process is reported to be around 32% on a large scale.[10]
Protocol 2: Synthesis of Boc-Aeg-OBn (Boc-Protected Backbone Benzyl Ester) [11]
-
Mono-Boc Protection: Ethylenediamine is reacted with Boc anhydride to yield Boc-EDA, often in quantitative yield.[11]
-
Alkylation: The Boc-EDA is then reacted with benzyl bromoacetate in the presence of triethylamine to yield Boc-Aeg-OBn. Yields of around 56% have been reported for this step.[11]
Synthesis of Protected Nucleobase Acetic Acids
Each nucleobase (except thymine) must have its exocyclic amine protected before being converted into the corresponding acetic acid derivative.
Protocol 3: Synthesis of Thymine-1-Acetic Acid [12]
-
Reaction Setup: Thymine is dissolved in an aqueous solution of potassium hydroxide (KOH).
-
Alkylation: A solution of bromoacetic acid is added, and the reaction is heated (e.g., 40°C).
-
Acidification and Precipitation: The solution is cooled, and the pH is adjusted to ~2 with concentrated HCl to precipitate the product. The product is then filtered and dried. Yields of around 31% have been reported.[13]
The synthesis of protected adenine, cytosine, and guanine acetic acids involves protection of the exocyclic amine (e.g., with benzoyl, isobutyryl, Z, or Bhoc groups) followed by alkylation with a haloacetic acid ester and subsequent saponification. These are multi-step processes with yields varying depending on the specific protecting groups and reaction conditions.
PNA Oligomerization: Solid-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling PNA oligomers. The process involves the sequential addition of protected monomers to a growing chain attached to a solid support (resin). Each cycle of monomer addition consists of four main steps: deprotection, activation, coupling, and capping.[1][14]
Fmoc/Bhoc Solid-Phase Synthesis Cycle
This is the most common approach, often performed on automated synthesizers.[1]
Workflow for Fmoc-based PNA Synthesis
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel MMT/acyl-protected nucleo alanine monomers for the preparation of DNA/alanyl-PNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNA Oligomer Synthesis by Mmt Chemistry - Creative Peptides [pna.creative-peptides.com]
- 9. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. THYMINE-1-ACETIC ACID | 20924-05-4 [chemicalbook.com]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its pyrrolidine scaffold, featuring a ketone and a protected amine, allows for diverse functionalization, making it a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists. This document provides detailed protocols for a reliable two-step synthesis of this compound, starting from commercially available (2S,4R)-4-hydroxy-L-proline. The synthesis involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid, followed by the oxidation of the secondary alcohol to the corresponding ketone.
Synthesis Overview
The synthesis is a two-step process:
-
Step 1: Synthesis of Ethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate. This step involves the N-Boc protection of (2S,4R)-4-hydroxy-L-proline followed by esterification of the carboxylic acid with ethanol.
-
Step 2: Oxidation to Ethyl (2S)-1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylate. The secondary alcohol of the pyrrolidine ring is oxidized to a ketone using a mild oxidizing agent, such as Dess-Martin periodinane (DMP).
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | N-Boc Protection | (2S,4R)-4-hydroxy-L-proline, Di-tert-butyl dicarbonate, Sodium hydroxide | Water/tert-Butanol | Room Temperature | Overnight | ~100[1] |
| 1b | Esterification | N-Boc-(2S,4R)-4-hydroxy-L-proline, Ethanol, DCC, DMAP | Dichloromethane | 0 to Room Temperature | 4-6 | 80-90 (estimated) |
| 2 | Oxidation | Ethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, Dess-Martin Periodinane | Dichloromethane | Room Temperature | 2-4 | >90 (estimated) |
Note: Yields are based on literature for similar transformations and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of Ethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate
This procedure involves two sequential reactions: N-Boc protection and esterification.
Part A: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline [1]
-
Dissolution: In a round-bottom flask, dissolve (2S,4R)-4-hydroxy-L-proline (1 equivalent) in a mixture of water and tert-butanol. Add sodium hydroxide (1 equivalent) and stir until a clear solution is obtained.
-
Boc-Anhydride Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in tert-butanol dropwise while maintaining the temperature below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Add water to the reaction mixture and extract with hexanes to remove any unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with a cold solution of potassium hydrogen sulfate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain N-Boc-(2S,4R)-4-hydroxy-L-proline as a glassy solid, which can be used in the next step without further purification.
Part B: Esterification
-
Reaction Setup: To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Ethanol Addition: Cool the mixture to 0 °C in an ice bath and add anhydrous ethanol (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Work-up: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford Ethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate as a colorless oil or a white solid.
Step 2: Oxidation to Ethyl (2S)-1-(tert-butoxycarbonyl)-3-oxopyrrolidine-2-carboxylate
This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation.[2]
-
Reaction Setup: Dissolve Ethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
DMP Addition: Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the oxidation by TLC. The reaction is typically complete when the starting material is no longer visible.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid dissolves and the two layers become clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Note: Protocol for N-Boc Protection of Ethyl Pyrrolidine-2-Carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly within medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines. Its popularity stems from its stability across a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most common reagent for introducing the Boc group.[2][3]
This document provides a detailed protocol for the N-Boc protection of ethyl pyrrolidine-2-carboxylate, a common building block in the synthesis of various pharmaceutical compounds. The procedure outlines the reaction, work-up, and purification steps to yield 1-(tert-butyl) 2-ethyl (2S)-pyrrolidine-1,2-dicarboxylate.
Reaction Scheme
The reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is often facilitated by a base to neutralize the starting material if it is a hydrochloride salt and to scavenge the acidic byproduct.[1][4]
Experimental Protocols
This section details a standard and widely applicable protocol for the N-Boc protection of ethyl pyrrolidine-2-carboxylate. The procedure assumes the starting material is the hydrochloride salt, which is common.
Protocol 1: Standard Protection using Triethylamine in Dichloromethane
Materials and Equipment:
-
Ethyl pyrrolidine-2-carboxylate hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl pyrrolidine-2-carboxylate hydrochloride (1.0 eq). Dissolve or suspend it in dichloromethane (approx. 0.1-0.2 M concentration).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (1.1-1.2 eq) dropwise to the stirring suspension. Stir for 15-30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification: The crude product, 1-(tert-butyl) 2-ethyl (2S)-pyrrolidine-1,2-dicarboxylate, is often obtained in high purity. If necessary, it can be further purified by silica gel column chromatography.
Data Presentation
The following table summarizes various reported conditions for the N-Boc protection of proline and its derivatives, showcasing the flexibility of the protocol.
| Starting Material | Base (eq) | Solvent | (Boc)₂O (eq) | Temp. | Time | Yield (%) |
| L-Proline | Triethylamine (1.5) | Dichloromethane | 1.48 | Room Temp. | 2.5 h | High (Solid) |
| Secondary Amine | Triethylamine (1.2-1.5) | Tetrahydrofuran | 1.1-1.5 | Room Temp. | 2-12 h | Not specified |
| L-Proline | Sodium Hydroxide (1.0) | 1,4-Dioxane / Water | 1.1 | Room Temp. | Overnight | Not specified |
| L-Proline | 1,1,3,3-Tetramethylguanidine (1.0) | Dimethyl sulfoxide | 1.1 (tert-butyl phenyl carbonate) | Room Temp. | 3 h | 83-90% |
| L-Proline | Sodium Hydroxide or Sodium Carbonate | Water | Not specified | Not specified | Not specified | >90% |
Visualizations
Reaction Mechanism
The diagram below illustrates the general mechanism for the N-Boc protection of a secondary amine like ethyl pyrrolidine-2-carboxylate.
Experimental Workflow
This flowchart provides a visual summary of the laboratory procedure for the N-Boc protection reaction.
References
Application Notes and Protocols: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a chiral building block of significant importance in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent antiviral agents. Its rigid pyrrolidine scaffold and versatile keto-ester functionality allow for the stereoselective introduction of various substituents, making it an ideal starting material for the construction of complex peptidomimetic inhibitors of viral proteases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of antiviral drugs, with a focus on the development of inhibitors for SARS-CoV-2 3C-like protease (3CLpro) and Hepatitis C virus (HCV) NS3/NS4A protease.
Applications in Antiviral Drug Discovery
The pyrrolidine core is a prevalent motif in a multitude of biologically active compounds. This compound has proven particularly valuable in the synthesis of inhibitors for two critical viral enzymes:
-
SARS-CoV-2 3C-like Protease (3CLpro): This cysteine protease is essential for the replication of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The protease cleaves the viral polyproteins into functional non-structural proteins.[1][2] Inhibitors of 3CLpro, such as Nirmatrelvir (a key component of Paxlovid), effectively block viral replication.[3][4] The synthesis of Nirmatrelvir and its analogs often utilizes a pyrrolidine-based scaffold derived from intermediates like this compound.
-
Hepatitis C Virus (HCV) NS3/NS4A Protease: This serine protease is crucial for the replication of the Hepatitis C virus.[5] The NS3/NS4A protease complex is responsible for processing the viral polyprotein.[5] Boceprevir, a first-generation HCV protease inhibitor, incorporates a complex bicyclic proline moiety that can be synthesized from pyrrolidine precursors.[6][7]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of key antiviral intermediates.
Protocol 1: Synthesis of a Nirmatrelvir Precursor via Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound to introduce a key side chain, a crucial step in the synthesis of Nirmatrelvir precursors.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., tert-butyl carbamate or a related amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[8]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE (10 mL/mmol of substrate), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrrolidine derivative.
Note: The choice of reducing agent can be critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.[8] The stereochemical outcome of the reduction can be influenced by the substrate and reaction conditions, often favoring the formation of the thermodynamically more stable product.
Protocol 2: Synthesis of a Boceprevir Bicyclic Proline Intermediate Precursor
The synthesis of the complex bicyclic proline moiety in Boceprevir is a multi-step process.[6] While not a direct conversion, derivatives of this compound can be elaborated to form key intermediates for the construction of this scaffold. A crucial transformation involves the diastereoselective reduction of the ketone.
Reaction Scheme:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydroxy-pyrrolidine derivative.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis. Further purification by column chromatography may be required to separate the diastereomers.
Quantitative Data
The following table summarizes key quantitative data for antiviral agents synthesized using pyrrolidine-based scaffolds.
| Compound | Target | IC₅₀ / EC₅₀ | Reference |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | IC₅₀ = 3.1 nM | [9] |
| Boceprevir | HCV NS3/NS4A Protease | Kᵢ = 14 nM | [10] |
| Pyrrolidine-based Inhibitor 1 | SARS-CoV-2 3CLpro | IC₅₀ = 0.17 µM | [9] |
| Pyrrolidine-based Inhibitor 2 | MERS-CoV 3CLpro | EC₅₀ = 0.04 µM | [9] |
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Replication Cycle and Inhibition by 3CLpro Inhibitors
The following diagram illustrates the replication cycle of SARS-CoV-2 and the point of intervention for 3CLpro inhibitors like Nirmatrelvir.
Caption: SARS-CoV-2 Replication and 3CLpro Inhibition.
HCV Replication Cycle and Inhibition by NS3/NS4A Protease Inhibitors
This diagram shows the replication process of the Hepatitis C virus and the inhibitory action of NS3/NS4A protease inhibitors such as Boceprevir.
Caption: HCV Replication and NS3/NS4A Protease Inhibition.
Experimental Workflow: Synthesis of an Antiviral Pyrrolidine Intermediate
The following diagram outlines a typical experimental workflow for the synthesis of a functionalized pyrrolidine intermediate from this compound.
Caption: Synthetic Workflow for a Pyrrolidine Intermediate.
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Synthesis of 5-Oxopyrrolidine Derivatives for Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-oxopyrrolidine derivatives as potential anticancer agents. The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promising activity against a range of cancer cell lines. These notes summarize key findings, present quantitative data in a clear format, and offer step-by-step protocols for the synthesis and biological evaluation of these compounds.
Introduction
The 5-oxopyrrolidine core is a five-membered lactam ring that serves as a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse substitutions, leading to a wide range of biological activities. In the context of oncology, derivatives of 5-oxopyrrolidine, particularly those incorporating hydrazone, azole, and diazole moieties, have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6] These compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.
Anticancer Activity of 5-Oxopyrrolidine Derivatives
Numerous studies have demonstrated the potent anticancer activity of 5-oxopyrrolidine derivatives against a panel of human cancer cell lines. The data presented below summarizes the in vitro efficacy of selected compounds.
Data Presentation
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Human Lung Adenocarcinoma Cells [3][5][7][8]
| Compound | Modification | Cell Viability (%) at 100 µM (24h) |
| Cisplatin (CP) | Positive Control | ~40% |
| 18-22 | Bishydrazone and other derivatives with a free amino group | Potent Activity (Specific data not individually provided but noted as most potent) |
| 21 | Bishydrazone with 5-nitrothiophene substituents | High Activity |
Note: The original data was presented as a bar chart showing post-treatment viability. Compounds 18-22 were highlighted as the most potent in this assay.
Table 2: Cytotoxicity of 5-Oxopyrrolidine-3-carbohydrazide Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 13 (5-nitrothiophene derivative) | IGR39 (Melanoma) | 2.50 ± 0.46 |
| PPC-1 (Prostate) | 3.63 ± 0.45 | |
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | |
| Panc-1 (Pancreatic) | 5.77 ± 0.80 |
Table 3: Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
| Compound | Cancer Cell Line | EC50 (µM) |
| 8 (2-hydroxybenzylidene derivative) | IGR39 (Melanoma) | High Cytotoxicity |
| MDA-MB-231 (Breast) | High Cytotoxicity | |
| 12 (2-hydroxynaphthalenylmethylene derivative) | IGR39 (Melanoma) | High Cytotoxicity |
| MDA-MB-231 (Breast) | High Cytotoxicity |
Note: Specific EC50 values for compounds 8 and 12 were not provided in the abstract, but they were identified as having the highest cytotoxicity.
Experimental Protocols
This section provides detailed protocols for the synthesis of key 5-oxopyrrolidine intermediates and derivatives, as well as for the in vitro assays used to evaluate their anticancer activity.
Synthesis Protocols
A common synthetic route to anticancer 5-oxopyrrolidine derivatives involves the initial synthesis of a 5-oxopyrrolidine-3-carboxylic acid, followed by conversion to a carbohydrazide, and subsequent condensation with various aldehydes or ketones to yield the final hydrazone derivatives.
Protocol 3.1.1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [4][5][9]
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for 12 hours.
-
After cooling, the reaction mixture is acidified with 5% HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Protocol 3.1.2: Synthesis of 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine monohydrate
Procedure:
-
The carboxylic acid from Protocol 3.1.1 is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 20 hours to afford the methyl ester.
-
Without isolation of the ester, hydrazine monohydrate is added to the reaction mixture, which is then refluxed for an additional 2 hours.
-
Upon cooling, the precipitated product, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, is collected by filtration, washed, and dried.
Protocol 3.1.3: General Procedure for the Synthesis of Hydrazone Derivatives [9][10]
Materials:
-
5-Oxopyrrolidine-3-carbohydrazide derivative (from Protocol 3.1.2)
-
Appropriate aldehyde or ketone (1.5 equivalents)
-
Methanol or a mixture of water and propan-2-ol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
The 5-oxopyrrolidine-3-carbohydrazide is dissolved in the chosen solvent system (e.g., methanol or hot water with a few drops of HCl).
-
A solution of the corresponding aldehyde or ketone in a suitable solvent (e.g., propan-2-ol) is added to the carbohydrazide solution.
-
The reaction mixture is heated at reflux for a period ranging from 20 minutes to 4 hours, with the progress monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled.
-
The precipitated hydrazone derivative is collected by filtration, washed with a suitable solvent (e.g., water or propan-2-ol), and dried.
-
If necessary, the product can be further purified by recrystallization.
Anticancer Activity Assay Protocols
Protocol 3.2.1: MTT Assay for Cell Viability [11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
5-oxopyrrolidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the 5-oxopyrrolidine derivatives in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3.2.2: Wound Healing (Scratch) Assay for Cell Migration [1][3][15]
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, create a "scratch" or wound in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the test compound at the desired concentration. Include a vehicle control.
-
Capture images of the wound at time zero (T=0).
-
Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.
Protocol 3.2.3: 3D Tumor Spheroid Assay [4][16][17][18]
Materials:
-
Cancer cell line of interest
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Test compounds
-
Viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Microscope
Procedure:
-
Seed a specific number of cells (e.g., 1,000 to 5,000 cells per well) into the ultra-low attachment plate.
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 2-4 days to allow for the formation of spheroids.
-
Once spheroids of a desired size have formed, add the test compounds at various concentrations.
-
Incubate the spheroids with the compounds for a specified period (e.g., 72 hours).
-
Assess the viability of the spheroids using a 3D-compatible viability assay. For example, add CellTiter-Glo® 3D reagent, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
The size and morphology of the spheroids can also be monitored and imaged using a microscope throughout the experiment.
Proposed Mechanisms of Action
The anticancer activity of 5-oxopyrrolidine derivatives is believed to be mediated through multiple mechanisms, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, and the disruption of the cell division machinery.
Kinase Inhibition
Several 5-oxopyrrolidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cancer cell growth and proliferation.[10] Molecular docking studies have suggested that these compounds can act as multi-kinase inhibitors, with high binding affinities to the active sites of key protein kinases such as the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF.[10]
-
BRAF/MEK/ERK Pathway: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.[19] Inhibition of BRAF by 5-oxopyrrolidine derivatives can block this signaling cascade, leading to a decrease in cell proliferation and survival.[19]
-
SRC Kinase Pathway: SRC kinase plays a pivotal role in regulating cell adhesion, growth, and motility. Its inhibition can disrupt these processes, thereby impeding tumor growth and metastasis.
Antimitotic Activity
Another proposed mechanism of action for some 5-oxopyrrolidine derivatives is their ability to act as antimitotic agents.[20][21][22][23] These compounds can interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][20][21] By either destabilizing or over-stabilizing microtubules, these agents can disrupt the proper segregation of chromosomes, leading to mitotic arrest and ultimately, apoptosis (programmed cell death).[2][20][23]
Visualizations
Experimental and Logical Workflows
Caption: Synthetic and biological evaluation workflow.
Signaling Pathways
Caption: Proposed anticancer mechanisms of action.
References
- 1. clyte.tech [clyte.tech]
- 2. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. corning.com [corning.com]
- 17. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. mdpi.com [mdpi.com]
- 20. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Chiral 3-Hydroxypyrrolidine-2-carboxylates: Applications of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the use of ethyl N-Boc-3-oxopyrrolidine-2-carboxylate in asymmetric synthesis. The primary focus is on the stereoselective reduction of the C3-keto group to yield chiral syn- and anti-β-hydroxy-α-amino acid derivatives, which are valuable building blocks in medicinal chemistry and drug development. Methodologies covered include diastereoselective chemical reduction and enantioselective enzymatic reduction. Quantitative data from analogous systems are summarized, and detailed experimental protocols are provided to guide researchers in achieving high stereoselectivity.
Introduction
Chiral 3-hydroxypyrrolidine-2-carboxylic acid scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their rigidified structure, which mimics a β-turn in peptides, makes them attractive for the design of enzyme inhibitors and other therapeutics. This compound is a versatile starting material for accessing these chiral building blocks due to the presence of a prochiral ketone that can be stereoselectively reduced. This note details two primary asymmetric transformations of this substrate: diastereoselective reduction using modified borohydrides and enantioselective reduction using biocatalysts.
Diastereoselective Chemical Reduction
The reduction of the ketone in this compound can be influenced by the existing stereocenter at C2, leading to the formation of either the cis-(2S,3R) or trans-(2S,3S) diastereomer (assuming the (S)-enantiomer of the starting material). The use of chelating agents with sodium borohydride can enhance the diastereoselectivity of this reduction.
Data Summary
The following table summarizes the diastereoselectivity achieved in the reduction of a closely related substrate, (±)-N-Boc-3-ketoproline ethyl ester, using various reducing agents. These results provide a strong indication of the expected selectivity for the title compound.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | Methanol | 0 | cis- and trans-3-hydroxy | Mixture |
| 2 | NaBH₄, CaCl₂ | Methanol | 0 | cis-3-hydroxy | Selective |
| 3 | NaBH₄, MgCl₂ | Methanol | 0 | cis-3-hydroxy | Selective |
| 4 | NaBH₄, NiCl₂ | Methanol | 0 | cis- and trans-3-hydroxy | Mixture |
| 5 | NaBH₄, AlBr₃ | Methanol | 0 | cis- and trans-3-hydroxy | Mixture |
Data adapted from studies on analogous substrates.
Experimental Protocol: Diastereoselective Reduction with NaBH₄ and CaCl₂
This protocol is adapted for the diastereoselective synthesis of cis-3-hydroxy-N-Boc-pyrrolidine-2-carboxylate.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Sodium Borohydride (NaBH₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and anhydrous CaCl₂ (1.5 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired cis-3-hydroxy-N-Boc-pyrrolidine-2-carboxylate.
Caption: Workflow for the diastereoselective reduction of this compound.
Enantioselective Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Keto reductases (KREDs) and whole-cell systems like Baker's yeast can reduce the prochiral ketone in this compound with high enantioselectivity.
Data Summary
The following table presents data from the enzymatic reduction of N-protected 3-pyrrolidinones, which are excellent models for the target substrate.
| Entry | Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |
| 1 | Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 |
| 2 | Baker's Yeast (S. cerevisiae) | Racemic 3-ketoproline | N-Boc-(2R,3S)-3-hydroxyproline ethyl ester | - | High |
Data adapted from literature on analogous substrates.[1]
Experimental Protocol: Baker's Yeast Reduction
This protocol is adapted from procedures for the asymmetric reduction of β-keto esters using Baker's yeast.
Materials:
-
This compound
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Deionized Water
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, suspend Baker's yeast (e.g., 20 g) in a solution of sucrose (e.g., 30 g) in water (e.g., 200 mL).
-
Stir the mixture at room temperature (around 25-30 °C) for 30-60 minutes to activate the yeast.
-
Add a solution of this compound (1.0 g) in a minimal amount of ethanol (e.g., 2-5 mL) to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the progress by TLC or GC.
-
Upon completion, add Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral 3-hydroxypyrrolidine-2-carboxylate.
References
Application Notes and Protocols for Pyrrolidine Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that serves as a foundational structural motif in a vast array of biologically active compounds. Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores the critical importance of robust and versatile synthetic methods for its construction. Pyrrolidine derivatives are key components in drugs such as Captopril (antihypertensive), Anisomycin (antibiotic), and various modern therapeutics targeting a range of diseases. This document provides detailed application notes on common and effective reaction conditions for forming the pyrrolidine ring, complete with comparative data and step-by-step experimental protocols for key methodologies.
Overview of Key Synthetic Strategies
The construction of the pyrrolidine scaffold is primarily achieved through cyclization reactions of acyclic precursors. These methods offer significant advantages in terms of accessibility of starting materials and the ability to control substitution patterns and stereochemistry. Among the most powerful and widely employed strategies are:
-
[3+2] Cycloaddition Reactions: This highly convergent method involves the reaction of a three-atom component, typically an azomethine ylide, with a two-atom component (a dipolarophile, such as an alkene or alkyne).[1] This approach is particularly valued for its capacity to generate multiple stereocenters in a single, atom-economical step. The in-situ generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines or, more commonly, the condensation of an α-amino acid with an aldehyde or ketone.[2]
-
Reductive Amination of 1,4-Dicarbonyl Compounds (Paal-Knorr Pyrrole Synthesis and subsequent reduction): This classical yet highly effective method involves the condensation of a 1,4-dicarbonyl compound (such as a 1,4-diketone) with a primary amine or ammonia to form a pyrrole, which can then be reduced to the corresponding pyrrolidine.[3] A more direct approach involves the direct reductive amination, where the intermediate imine/enamine is reduced in situ to form the saturated pyrrolidine ring. This method is straightforward and utilizes readily available starting materials.[4]
-
Intramolecular Cyclization: This broad category of reactions involves the formation of the N-C bond to close the five-membered ring from a linear precursor. Common strategies include the intramolecular nucleophilic substitution of haloamines and the reductive cyclization of nitro-aldehydes or nitro-ketones.
-
Transition-Metal and Organocatalysis: Modern synthetic chemistry has introduced a variety of catalytic systems to achieve pyrrolidine synthesis with high efficiency and stereoselectivity. Transition metals like iridium, copper, and silver are used to catalyze cycloadditions and C-H amination reactions.[5][6] Organocatalysis, often employing proline derivatives, has also emerged as a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines.[7]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes and compares quantitative data for two prominent methods of pyrrolidine synthesis, providing a clear overview of typical reaction parameters and outcomes.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [3+2] Cycloaddition | N-benzylideneglycine methyl ester, N-phenylmaleimide | Ag₂CO₃ (10 mol%) | Toluene | RT | 12 | 95 | Based on similar Ag-catalyzed reactions[8] |
| [3+2] Cycloaddition | Imino ester, 4-Cl-gem-difluorostyrene | CuPF₆/(S)-BINAP (5 mol%), KOtBu (20 mol%) | Toluene | 80 | 48 | 60 | [5] |
| [3+2] Cycloaddition | N-(trimethylsilyl)methyl amide, Methyl acrylate | [IrCl(CO)(PPh₃)₂] (1 mol%), TMDS | Toluene | RT | 16 | 75 | Based on similar Ir-catalyzed reactions[6] |
| Reductive Amination | Hexane-2,5-dione, Aniline | None (Paal-Knorr) | Methanol | Reflux | 1 | ~90 (for pyrrole) | Adapted from[9] |
| Reductive Amination | Hexane-2,5-dione, Aniline | [Cp*IrCl₂]₂ (0.5 mol%), Formic Acid | Water | 80 | 12-24 | 85-95 | Based on similar Ir-catalyzed reactions |
| Reductive Amination | 2,5-Dimethoxytetrahydrofuran, Aniline | NaBH₄ | Acidic Water | RT | 1-2 | >90 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Polysubstituted Pyrrolidine via Silver-Catalyzed [3+2] Cycloaddition
This protocol describes a representative procedure for the synthesis of a highly functionalized pyrrolidine using a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an alkene.
Materials:
-
An appropriate α-amino acid ester (e.g., methyl sarcosinate)
-
An aldehyde (e.g., benzaldehyde)
-
A dipolarophile (e.g., N-phenylmaleimide)
-
Silver Carbonate (Ag₂CO₃)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), the α-amino acid ester (1.1 mmol), and anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the dipolarophile (1.0 mmol), triethylamine (1.2 mmol), and silver carbonate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Rinse the pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrrolidine product.
Protocol 2: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine via Reductive Amination (Paal-Knorr Synthesis followed by Reduction)
This protocol outlines the synthesis of a classic pyrrolidine structure from a 1,4-diketone and a primary amine. This is a two-step process involving the initial formation of a pyrrole, followed by its reduction. For a direct, one-pot reductive amination, a reducing agent like sodium cyanoborohydride (NaCNBH₃) or a catalytic hydrogenation setup would be used concurrently.
Step A: Synthesis of 2,5-dimethyl-1-phenylpyrrole
Materials:
-
Hexane-2,5-dione (2.0 mmol)
-
Aniline (2.0 mmol)
-
Methanol (0.5 mL)
-
Glacial Acetic Acid (1 drop)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).[9]
-
Add one drop of glacial acetic acid to catalyze the condensation.[9]
-
Heat the mixture to reflux with stirring for 1 hour.
-
Cool the reaction mixture to room temperature. The product, 2,5-dimethyl-1-phenylpyrrole, can often be isolated by simple workup procedures such as dilution with water and extraction with an organic solvent, followed by drying and evaporation.
Step B: Reduction to 1-phenyl-2,5-dimethylpyrrolidine
The resulting pyrrole can be reduced to the corresponding pyrrolidine using various standard reduction methods, such as catalytic hydrogenation.
Materials:
-
2,5-dimethyl-1-phenylpyrrole (from Step A)
-
Palladium on Carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the crude 2,5-dimethyl-1-phenylpyrrole in methanol in a suitable flask.
-
Carefully add 10 mol% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Once the reaction is complete, carefully filter the mixture through Celite® to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the crude 1-phenyl-2,5-dimethylpyrrolidine, which can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: General mechanism for [3+2] cycloaddition.
Caption: Workflow for a typical reductive amination.
References
- 1. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
Applications of Oxopyrrolidine Carboxylates in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The oxopyrrolidine carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent chirality, conformational rigidity, and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of oxopyrrolidine carboxylates in anticancer, antimicrobial, and pain management drug discovery, complete with experimental protocols and mechanistic insights.
Anticancer Applications
Oxopyrrolidine carboxylate derivatives have emerged as promising candidates for the development of new anticancer agents. Several studies have demonstrated their ability to induce apoptosis in various cancer cell lines.
Mechanism of Action: Induction of Apoptosis via the Bcl-2/Bax Pathway
A key mechanism by which oxopyrrolidine carboxylates exert their anticancer effects is through the modulation of the intrinsic apoptotic pathway, primarily regulated by the Bcl-2 family of proteins. These compounds can shift the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[1][2][3]
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of various oxopyrrolidine carboxylate derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Arylidene-5-oxopyrrolidine Derivatives | HepG2 (Hepatocarcinoma) | 12.36 | [4] |
| 4-Arylidene-5-oxopyrrolidine Derivatives | 7402 (Hepatocarcinoma) | 22.4 | [4] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | PPC-1 (Prostate) | ~2.5-20.2 | [5] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | IGR39 (Melanoma) | ~2.5-20.2 | [5] |
| Imidazo[1,2-a]pyrimidine-oxadiazole derivatives | A549 (Lung Carcinoma) | 5.988 | [6] |
| Quinolone Derivatives | MCF-7 (Breast Cancer) | 1.73 | [7] |
| Indole-based small molecules | A549 (Lung Carcinoma) | 15.3 | [8] |
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of oxopyrrolidine carboxylate derivatives on cancer cells.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations.
-
Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
4. Incubation:
-
Incubate the plates for 24 to 72 hours.
5. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Applications
Oxopyrrolidine carboxylates have demonstrated significant potential as antimicrobial agents, particularly against multidrug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for many antimicrobial oxopyrrolidine carboxylates against MRSA involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. MRSA's resistance to β-lactam antibiotics is conferred by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactams, allowing it to continue catalyzing the transpeptidation reactions necessary for cell wall cross-linking.[9][10][11] Novel oxopyrrolidine derivatives may act by inhibiting other essential enzymes in the cell wall synthesis pathway or by binding to PBP2a at a site distinct from the β-lactam binding site, thereby overcoming resistance.
Quantitative Data: Antimicrobial Activity
The in vitro antimicrobial activity of oxopyrrolidine carboxylate derivatives has been determined against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values presented below.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Nitrothiophene Hydrazone Derivative (Compound 21) | Multidrug-resistant S. aureus | 1-8 | [4][9] |
| 5-Nitrothiophene Hydrazone Derivative (Compound 21) | Linezolid/Tedizolid-resistant S. aureus | 4-64 | [4][9] |
| Benzylidene Hydrazone Derivative | S. aureus (ATCC 9144) | 3.9 | [10][12] |
| 2-Pyrrolidone-5-carboxylic acid | Enterobacter cloacae 1575 | 3.9025–15.625 | [13] |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivatives | Staphylococcus aureus | 1.56 | [6] |
| Pyrrolomycin analogues | Methicillin-resistant S. aureus (MRSA) | 0.0625 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of oxopyrrolidine carboxylate derivatives against bacterial pathogens.
1. Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
2. Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Pain Management Applications
A novel class of 5-oxopyrrolidine-3-carboxamides has been identified as potent and selective inhibitors of the voltage-gated sodium channel Nav1.8, a key target for the treatment of pain.[6][15][16]
Mechanism of Action: Inhibition of Nav1.8 in Sensory Neurons
Nav1.8 channels are predominantly expressed in the peripheral sensory neurons (nociceptors) and play a critical role in the transmission of pain signals.[17][18][19] Upon tissue injury or inflammation, various mediators are released, leading to the sensitization and activation of nociceptors. This results in the opening of Nav1.8 channels, influx of sodium ions, and the generation and propagation of action potentials that are transmitted to the central nervous system, leading to the sensation of pain. 5-Oxopyrrolidine-3-carboxamides act by binding to the Nav1.8 channel, stabilizing its closed state, and thereby preventing the influx of sodium ions and blocking the transmission of pain signals.[]
Quantitative Data: Nav1.8 Inhibition
The inhibitory activity of 5-oxopyrrolidine-3-carboxamides against the human Nav1.8 channel has been determined using electrophysiology assays.
| Compound Class | Assay | IC50 (nM) | Reference |
| 5-Oxopyrrolidine-3-carboxamides | Human Nav1.8 Qube assay | <100 - >1000 | [15] |
Experimental Protocol: Nav1.8 Inhibition Assay (Automated Electrophysiology)
This protocol describes a high-throughput method for evaluating the inhibitory activity of compounds on Nav1.8 channels expressed in a stable cell line.
1. Cell Culture:
-
Use a stable cell line expressing the human Nav1.8 channel (e.g., HEK293 cells).
-
Culture the cells under standard conditions.
2. Compound Preparation:
-
Prepare stock solutions of the 5-oxopyrrolidine-3-carboxamide derivatives in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
3. Automated Electrophysiology (e.g., Qube):
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cell suspension and compound dilutions onto the automated patch-clamp system.
-
The system will automatically perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit Nav1.8 currents.
-
Apply the test compounds and measure the inhibition of the Nav1.8 current.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation.
General Synthesis Protocol for an Oxopyrrolidine Carboxylate Scaffold
The following is a general procedure for the synthesis of a common oxopyrrolidine carboxylate starting material, which can then be further derivatized.
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This synthesis involves the reaction of N-(4-aminophenyl)acetamide with itaconic acid.
Materials:
-
N-(4-aminophenyl)acetamide
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is refluxed for 12 hours.
-
After reflux, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.
-
The mixture is cooled, and the resulting crystalline solid is collected by filtration.
-
The solid is washed with water.
-
For purification, the solid is dissolved in a 5% sodium hydroxide solution, filtered, and then the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.
-
The purified product is filtered, washed with water, and dried.
References
- 1. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Targets of Antibiotics in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Nav1.8 - Wikipedia [en.wikipedia.org]
- 19. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of Chiral N-Boc-Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The precise control of stereochemistry within this heterocyclic system is often paramount to its therapeutic efficacy. Chemoenzymatic synthesis has emerged as a powerful and sustainable strategy to produce enantiomerically pure N-Boc-pyrrolidines, which are key building blocks in drug discovery and development. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of these valuable chiral intermediates, leveraging the high selectivity and efficiency of biocatalysts.
Application Notes
The chemoenzymatic approaches to chiral N-Boc-pyrrolidines primarily utilize enzymes such as imine reductases (IREDs), transaminases (TAs), ketoreductases (KREDs), and lipases. These biocatalysts offer significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.[1][2][3]
Key Enzymatic Strategies:
-
Reductive Amination using Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine, to produce chiral amines.[4][5] Engineered IREDs have demonstrated the ability to synthesize a variety of chiral pyrrolidines with excellent stereoselectivity.[6][7] This method is particularly useful for the synthesis of N-substituted and 2-aryl-pyrrolidines.[8]
-
Asymmetric Transamination using Transaminases (TAs): Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[9][10] This strategy can be applied to ω-chloroketones, where the initial transamination is followed by a spontaneous intramolecular cyclization to yield chiral 2-substituted pyrrolidines.[9][11]
-
Asymmetric Reduction of Ketones using Ketoreductases (KREDs): KREDs, also known as alcohol dehydrogenases, catalyze the stereoselective reduction of prochiral ketones to chiral alcohols. The synthesis of enantiopure N-Boc-3-hydroxypyrrolidine from N-Boc-3-pyrrolidinone is a prominent application of this approach.[1]
-
Kinetic Resolution using Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. In the context of N-Boc-pyrrolidines, they can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers.[2][12][13] Dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can provide theoretical yields of up to 100%.[2]
One-Pot Chemoenzymatic Cascades: A significant advancement in this field is the development of one-pot chemoenzymatic cascades that combine chemical and enzymatic steps to streamline the synthesis and minimize intermediate purification.[1][3] An example is the combination of photochemical oxyfunctionalization of N-Boc-pyrrolidine to generate the corresponding ketone, followed by in situ enzymatic reductive amination or reduction to yield the chiral amine or alcohol.[1]
Data Presentation
The following tables summarize the quantitative data from key chemoenzymatic syntheses of chiral N-Boc-pyrrolidines.
Table 1: Imine Reductase (IRED) Catalyzed Synthesis of Chiral Pyrrolidinamines [6][7]
| Substrate (Ketone) | Amine Donor | IRED Variant | Product | Conversion (%) | e.e. (%) |
| N-Boc-3-pyrrolidinone | Benzylamine | M5 (Wild Type) | (R)-N-Boc-3-(benzylamino)pyrrolidine | >99 | 44 (R) |
| N-Boc-3-pyrrolidinone | Benzylamine | M5-I149D/W234I | (S)-N-Boc-3-(benzylamino)pyrrolidine | >99 | >99 (S) |
| N-Boc-3-pyrrolidinone | Benzylamine | M5-S241L/F260N | (R)-N-Boc-3-(benzylamino)pyrrolidine | >99 | >99 (R) |
Table 2: Transaminase (TA) Catalyzed Synthesis of 2-Substituted Pyrrolidines [9]
| Substrate (ω-chloroketone) | Transaminase | Product | Yield (%) | e.e. (%) |
| 1-chloro-5-phenylpentan-2-one | ATA-256 | (S)-2-benzylpyrrolidine | 85 | >99.5 (S) |
| 1-chloro-5-phenylpentan-2-one | ATA-024 | (R)-2-benzylpyrrolidine | 78 | >99.5 (R) |
| 1-chloro-4-phenylbutan-2-one | ATA-256 | (S)-2-phenylpyrrolidine | 90 | >99.5 (S) |
Table 3: One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxy/aminopyrrolidine [1]
| Starting Material | Enzyme | Product | Conversion (%) | e.e. (%) |
| N-Boc-pyrrolidine | KRED (L. kefir) | (S)-N-Boc-3-hydroxypyrrolidine | >80 | >99 (S) |
| N-Boc-pyrrolidine | KRED (R. ruber) | (R)-N-Boc-3-hydroxypyrrolidine | >80 | >99 (R) |
| N-Boc-pyrrolidine | ATA (A. terreus) | (S)-N-Boc-3-aminopyrrolidine | >80 | >99 (S) |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-N-Boc-3-(benzylamino)pyrrolidine using an Engineered Imine Reductase
This protocol is adapted from the work of Zhang et al. on the structure-guided design of imine reductases.[6][7]
Materials:
-
N-Boc-3-pyrrolidinone
-
Benzylamine
-
Lyophilized E. coli cells expressing the engineered IRED (M5-I149D/W234I)
-
NADP+
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Sodium phosphate buffer (100 mM, pH 7.0)
Procedure:
-
Prepare a reaction mixture containing N-Boc-3-pyrrolidinone (100 mM), benzylamine (110 mM), glucose (150 mM), NADP+ (1 mM), and lyophilized cell extract of the engineered IRED (10 g/L wet cell weight) in 100 mM sodium phosphate buffer (pH 7.0).
-
Add glucose dehydrogenase (1.5 mg/mL) for cofactor regeneration.
-
Incubate the reaction mixture at 30 °C with shaking (220 rpm) for 24 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Transaminase-Triggered Synthesis of (S)-2-Phenylpyrrolidine
This protocol is based on the work by Rowles et al. describing transaminase-triggered cyclizations.[9]
Materials:
-
1-chloro-4-phenylbutan-2-one
-
Isopropylamine (IPA) as the amine donor
-
Transaminase (e.g., ATA-256)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate buffer, pH 8.0)
Procedure:
-
To a solution of 1-chloro-4-phenylbutan-2-one (10 mM) in buffer, add PLP (1 mM) and the selected transaminase.
-
Add isopropylamine (1 M) as the amine donor.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the formation of the product by GC or LC-MS.
-
After the reaction is complete, acidify the mixture and extract with an organic solvent to remove unreacted ketone.
-
Basify the aqueous layer and extract the product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the product if necessary.
-
Determine the enantiomeric excess using chiral chromatography.
Protocol 3: One-Pot Photoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
This protocol is a conceptualized procedure based on the one-pot photoenzymatic synthesis reported by Gacs et al.[1]
Step 1: Photochemical Oxyfunctionalization
-
Prepare a solution of N-Boc-pyrrolidine in an appropriate solvent system (e.g., acetonitrile/water).
-
Add a photosensitizer (e.g., decatungstate) and an oxidant (e.g., H₂O₂).
-
Irradiate the mixture with a suitable light source (e.g., UV lamp) to generate N-Boc-3-pyrrolidinone.
-
Monitor the conversion of the starting material by GC or TLC.
Step 2: In Situ Biocatalytic Reduction
-
Once the photochemical step is complete, dilute the reaction mixture with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase (e.g., from Lactobacillus kefir) and a cofactor regeneration system (e.g., isopropanol and NADP⁺).
-
Incubate the reaction at a suitable temperature (e.g., 30 °C) with shaking.
-
Monitor the formation of (S)-N-Boc-3-hydroxypyrrolidine.
-
Upon completion, extract the product and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Caption: Key chemoenzymatic pathways for chiral N-Boc-pyrrolidine synthesis.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering an imine reductase for asymmetric synthesis of pharmaceutically relevant 2-aryl pyrrolidines - American Chemical Society [acs.digitellinc.com]
- 5. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 11. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 12. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with orthogonal protecting groups (Boc on the nitrogen and an ethyl ester at the 2-position), and a reactive ketone at the 3-position, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. This includes the preparation of substituted pyrrolidines, which are core motifs in numerous biologically active compounds, including antiviral and anticancer agents. The stereocenter at the 2-position provides a handle for diastereoselective modifications, enabling the synthesis of enantiopure compounds.
Key Applications
This compound serves as a pivotal precursor for the synthesis of various substituted pyrrolidine derivatives, which are integral components of many pharmaceutical compounds. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs.[]
1. Synthesis of Chiral 3-Hydroxypyrrolidine Derivatives: The 3-oxo functionality can be stereoselectively reduced to afford either syn or anti 3-hydroxypyrrolidine-2-carboxylates. These chiral alcohols are valuable intermediates in the synthesis of bioactive molecules. For instance, 3-hydroxypyrrolidine moieties are found in drugs such as Darifenacin and Barnidipine.[2]
2. Precursor for Antiviral Agents: The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3 serine protease.[2] The functional handles on this compound allow for the introduction of various substituents to explore structure-activity relationships (SAR) in the development of novel antiviral agents.
3. Synthesis of Conformationally Constrained Amino Acids: The pyrrolidine ring provides a rigid backbone for the synthesis of non-natural, conformationally restricted amino acids. These are valuable tools in peptide chemistry to study protein structure and function, and to develop peptidomimetics with enhanced stability and activity.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of this compound
This protocol describes the reduction of the 3-keto group to a hydroxyl group. The choice of reducing agent can influence the diastereoselectivity of the reaction, yielding predominantly either the syn or anti diastereomer.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-hydroxypyrrolidine-2-carboxylate derivatives.
Expected Outcome:
This procedure typically yields a mixture of diastereomers. The diastereomeric ratio can be influenced by the choice of solvent and reducing agent. For enhanced diastereoselectivity, specialized reducing agents or the addition of chelating agents like manganese(II) chloride can be employed.
| Reducing Agent/Conditions | Predominant Diastereomer | Diastereomeric Ratio (d.r.) | Reference (Analogous Systems) |
| NaBH₄, MeOH, 0 °C | syn or anti (product dependent) | Moderate | [3][4] |
| NaBH₄, MnCl₂, THF/MeOH | syn | High | [5] |
| L-Selectride®, THF, -78 °C | anti | High | General knowledge |
| K-Selectride®, THF, -78 °C | anti | High | General knowledge |
Protocol 2: Mesylation and Azide Displacement for the Synthesis of 3-Azidopyrrolidine Derivatives
This protocol outlines the conversion of the 3-hydroxyl group to an azide, which is a versatile functional group for further transformations, such as reduction to an amine or click chemistry.
Materials:
-
Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate (from Protocol 1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add the 3-hydroxypyrrolidine derivative (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-azidopyrrolidine derivative.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for the synthesis of 3-azidopyrrolidine derivatives.
References
Application Notes and Protocols for Novel Antimicrobial Agents from Oxopyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanism of action for a promising class of novel antimicrobial agents: oxopyrrolidine derivatives. The following protocols and data are intended to guide researchers in the development and characterization of these compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Oxopyrrolidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities.[1][2] Recent studies have highlighted their potential as potent antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[1][3] This document outlines the synthesis of bioactive oxopyrrolidine-based compounds, protocols for assessing their antimicrobial efficacy, and insights into their mode of action.
Data Presentation: Antimicrobial Activity of Oxopyrrolidine Derivatives
The antimicrobial efficacy of various oxopyrrolidine derivatives has been evaluated against a panel of clinically relevant bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key indicator of antimicrobial potency. The data below summarizes the MIC values for representative oxopyrrolidine derivatives from recent studies.
| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 21 | 5-Oxopyrrolidine with 5-nitrothiophene substituent | Staphylococcus aureus TCH 1516 (USA 300) | 2 | [4] |
| Compound 21 | 5-Oxopyrrolidine with 5-nitrothiophene substituent | Linezolid/tedizolid-resistant S. aureus | 2 | [1][4][5][6] |
| Compound 14 | 1-(2-hydroxyphenyl)-5-oxopyrrolidine with 2-thienyl hydrazone | Methicillin-resistant S. aureus (MRSA) | - | [3] |
| Compound 24b | 1-(2-hydroxyphenyl)-5-oxopyrrolidine with 5-fluoro benzimidazole | Vancomycin-intermediate S. aureus | - | [3] |
| Bishydrazone 20 | 5-Oxopyrrolidine with 2-thienyl fragments | S. aureus | 2 | [4] |
| Bishydrazone 21 | 5-Oxopyrrolidine with two 5-nitrothienyl moieties | S. aureus | 2 | [4] |
| Hydrazone 11b | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine with 5-nitrothien-2-yl | S. aureus (ATCC 9144) | 3.9 | [7] |
| Hydrazone 11b | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine with 5-nitrothien-2-yl | Listeria monocytogenes (ATCC 7644) | 3.9 | [7] |
| Hydrazone 11b | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine with 5-nitrothien-2-yl | Bacillus cereus (ATCC 11778) | 7.8 | [7] |
| Compound 16 | 1,2,4-oxadiazole/pyrrolidine hybrid | S. aureus | 0.024 | [4] |
| Compound 16 | 1,2,4-oxadiazole/pyrrolidine hybrid | E. coli | 0.062 | [4] |
Experimental Protocols
Synthesis of Oxopyrrolidine-Based Antimicrobial Agents
This protocol describes a general two-step synthesis for preparing oxopyrrolidine hydrazone derivatives, which have shown significant antimicrobial activity.
Step 1: Synthesis of Carboxylic Acid Hydrazide
-
Reflux a mixture of the starting carboxylic acid (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid) (1 equivalent) in methanol with a catalytic amount of sulfuric acid for 20 hours.
-
Add hydrazine monohydrate (8 equivalents) to the reaction mixture and reflux for an additional 2 hours.
-
Cool the reaction mixture. The resulting precipitate is the carboxylic acid hydrazide.
-
Filter the precipitate, wash with propan-2-ol and diethyl ether, and dry to obtain the pure product.
Step 2: Synthesis of Hydrazone Derivatives
-
Dissolve the synthesized carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or a mixture of propanol and water.
-
Add the desired aromatic aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of acid (e.g., hydrochloric acid or glacial acetic acid).
-
Reflux the mixture for 3 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the hydrazone derivative to precipitate.
-
Filter the solid, wash with a suitable solvent (e.g., acetone), and dry to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of a novel antimicrobial agent.
-
Preparation of Stock Solution: Dissolve the synthesized oxopyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound's working stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Bacterial Membrane Integrity Assay
This assay assesses whether an antimicrobial compound disrupts the bacterial cell membrane, using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer.
-
Compound Treatment: Add the oxopyrrolidine derivative at its MIC or a multiple of the MIC to the bacterial suspension. Include a positive control (e.g., a known membrane-damaging agent) and a negative control (untreated cells).
-
Incubation: Incubate the bacterial suspensions with the compounds for a defined period (e.g., 30 minutes).
-
Staining: Add propidium iodide to each suspension at a final concentration of 1 µg/mL and incubate in the dark for 5-10 minutes.
-
Analysis: Analyze the stained cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence in the treated cells compared to the negative control indicates a loss of membrane integrity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis workflow for oxopyrrolidine hydrazone derivatives.
Caption: Experimental workflow for MIC determination via broth microdilution.
Caption: Proposed mechanism of action: Inhibition of DNA gyrase and topoisomerase IV.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of N-Boc Protected Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of N-tert-butyloxycarbonyl (Boc) protected amino acid esters, crucial intermediates in peptide synthesis and pharmaceutical development. The following sections outline various methodologies, from classic coupling reactions to efficient alkylation strategies, enabling researchers to select the most suitable approach based on scale, substrate, and available resources.
Introduction
The protection of the amino group with the Boc moiety and the esterification of the carboxylic acid are fundamental steps in modern organic synthesis, particularly in the construction of peptides and other complex molecules. The choice of synthetic route can significantly impact yield, purity, and economic viability on a larger scale. This document details several robust and scalable methods for preparing N-Boc protected amino acid esters.
General Synthetic Strategies
The synthesis of N-Boc protected amino acid esters can be broadly categorized into two main approaches: a one-pot direct esterification of the N-Boc protected amino acid, or a two-step sequence involving the initial esterification of the amino acid followed by N-Boc protection.
Caption: General synthetic workflows for N-Boc protected amino acid esters.
Method 1: Direct Esterification using Carbodiimides (Steglich Esterification)
The Steglich esterification is a mild and efficient method for the direct conversion of N-Boc amino acids to their corresponding esters using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[1]
Caption: Mechanism of the Steglich Esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc amino acid (1.0 eq.) and the alcohol (1.2-1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) to the solution.
-
Carbodiimide Addition: Cool the mixture to 0 °C in an ice bath and add the carbodiimide (DCC or EDC, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Method 2: Alkylation of N-Boc Amino Acids
This method involves the reaction of an N-Boc amino acid with an alkyl halide in the presence of a base. It is a straightforward and often high-yielding procedure, particularly for the synthesis of methyl and ethyl esters.[3]
Experimental Protocol (for Methyl Ester):
-
Reaction Setup: Dissolve the N-Boc amino acid (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[4][5][6]
-
Alkylating Agent: Add the alkylating agent, for example, methyl iodide (MeI, 1.5 eq.).[4][5][6]
-
Reaction: Stir the mixture at room temperature or under reflux for 4-12 hours until the reaction is complete as monitored by TLC.[4][5][6]
-
Work-up: Filter off the inorganic salts and wash the filter cake with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent, washed with water and brine, dried, and concentrated to yield the product. Further purification can be achieved by column chromatography if necessary.
Method 3: Two-Step Synthesis via Amino Acid Ester Hydrochloride
This scalable approach first involves the esterification of the unprotected amino acid, typically using thionyl chloride (SOCl₂) in an alcohol, which concurrently forms the hydrochloride salt of the amino group.[7] The resulting amino acid ester hydrochloride is then subjected to N-Boc protection.[8]
Experimental Protocol:
Step 1: Esterification of Amino Acid
-
Reaction Setup: Suspend the amino acid (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol) at 0 °C.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2-1.5 eq.) dropwise to the suspension. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete.
-
Isolation: Remove the excess alcohol and SOCl₂ under reduced pressure to obtain the crude amino acid ester hydrochloride as a solid. This is often used in the next step without further purification.
Step 2: N-Boc Protection
-
Reaction Setup: Dissolve the amino acid ester hydrochloride (1.0 eq.) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or dioxane) and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq.) or triethylamine (Et₃N, 2.2 eq.).
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture.
-
Reaction: Stir at room temperature for 4-12 hours.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected amino acid ester.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of various N-Boc protected amino acid esters using the described methods. Yields can vary depending on the specific amino acid and reaction conditions.
Table 1: Direct Esterification and Alkylation Methods
| N-Boc Amino Acid | Method | Ester | Yield (%) | Reference |
| N-Boc-β³-amino acid | MeI, K₂CO₃, Acetone | Methyl | 85 (over 2 steps) | [4][5] |
| General Carboxylic Acids | DCC, DMAP, CH₂Cl₂ | Various | Good to High | [2] |
| N-Boc-Amino Acids | Alkyl Halide, K₂CO₃, MeCN | Ethyl | Quantitative | [3] |
| N-Boc-Amino Acids | Dimethyl Sulfate, K₂CO₃, DMSO/Acetone | Methyl | Quantitative | [3] |
Table 2: Two-Step Synthesis (Esterification then Boc-Protection)
| Amino Acid | Esterification Method | Ester | Boc-Protection Yield (%) | Overall Yield | Reference |
| Various Natural & Unnatural AA | TMSCl, Methanol | Methyl | - | Good to Excellent | [8][9] |
| General Amino Acids | SOCl₂, Alcohol | Methyl/Ethyl | High | Good to Excellent | [7] |
Conclusion
The scalable synthesis of N-Boc protected amino acid esters can be achieved through several reliable methods. The choice of method will depend on factors such as the scale of the reaction, the nature of the amino acid and alcohol, cost of reagents, and the desired purity of the final product. For large-scale synthesis, the two-step procedure via the amino acid ester hydrochloride is often preferred due to its cost-effectiveness and high yields. For smaller scale and more sensitive substrates, the Steglich esterification offers a mild and versatile alternative. Alkylation methods are particularly efficient for the preparation of simple alkyl esters. Researchers should consider these factors to optimize their synthetic strategy for producing these valuable building blocks.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrrolidines via Acylation and Cyclization of Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in drug discovery is a testament to its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional molecular diversity.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a significant focus in medicinal and organic chemistry.
One powerful strategy for the construction of the pyrrolidine core involves the intramolecular cyclization of acyclic precursors. This application note details a robust two-step sequence for the synthesis of functionalized pyrrolidines, commencing with the acylation of γ-aminonitriles followed by a reductive cyclization of the resulting N-acyl-γ-aminonitrile intermediate. This methodology offers a flexible entry to a variety of substituted pyrrolidines, with applications in the synthesis of bioactive molecules and drug candidates.
Logical Workflow of the Synthesis
The synthesis of pyrrolidines from aminonitriles via this two-step process follows a clear and logical progression. The initial acylation step serves to introduce a desired acyl group onto the amine, which not only allows for diversification of the final product but also activates the molecule for the subsequent cyclization. The reductive cyclization then proceeds via the reduction of the nitrile group to an amine, which undergoes spontaneous intramolecular cyclization to form the stable five-membered pyrrolidine ring.
Caption: General workflow for the two-step synthesis of pyrrolidines.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of pyrrolidines from γ-aminonitriles.
Protocol 1: General Procedure for the Acylation of a γ-Aminonitrile
Objective: To synthesize an N-acyl-γ-aminonitrile intermediate.
Materials:
-
γ-Aminonitrile
-
Acyl chloride or anhydride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (1.5 equivalents)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the γ-aminonitrile (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-γ-aminonitrile.
Protocol 2: General Procedure for the Reductive Cyclization of an N-Acyl-γ-aminonitrile using Raney® Nickel
Objective: To synthesize a substituted pyrrolidine via reductive cyclization of the N-acyl-γ-aminonitrile intermediate.
Materials:
-
N-Acyl-γ-aminonitrile
-
Raney® Nickel (catalytic amount, typically 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
To a solution of the N-acyl-γ-aminonitrile (1.0 equivalent) in methanol or ethanol in a high-pressure reactor, add Raney® Nickel (5-10 wt%) under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and should be handled with care under a blanket of inert gas or solvent.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Heat the reaction mixture to the desired temperature (typically 25-100 °C) and stir vigorously.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by TLC analysis of aliquots.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude pyrrolidine product.
-
If necessary, purify the product by flash column chromatography or distillation.
Data Presentation
The following tables summarize representative quantitative data for the acylation and reductive cyclization steps, highlighting the versatility and efficiency of this methodology.
Table 1: Acylation of γ-Aminonitriles
| Entry | γ-Aminonitrile Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4-Aminobutyronitrile | Acetyl chloride | DCM | 3 | 92 |
| 2 | 4-Amino-2-phenylbutyronitrile | Benzoyl chloride | THF | 5 | 88 |
| 3 | 4-Amino-3-methylbutyronitrile | Acetic anhydride | DCM | 4 | 95 |
| 4 | 4-(Methylamino)butyronitrile | Propionyl chloride | CH₂Cl₂ | 6 | 85 |
Table 2: Reductive Cyclization of N-Acyl-γ-aminonitriles
| Entry | N-Acyl-γ-aminonitrile Substrate | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Acetyl-4-aminobutyronitrile | Raney® Ni | MeOH | 100 | 50 | 12 | 85 | - |
| 2 | N-Benzoyl-4-amino-2-phenylbutyronitrile | Pd/C (10%) | EtOH | 500 | 80 | 24 | 78 | 3:1 |
| 3 | N-Acetyl-4-amino-3-methylbutyronitrile | Raney® Ni | MeOH | 200 | 60 | 16 | 90 | 1:1 |
| 4 | N-Propionyl-4-(methylamino)butyronitrile | PtO₂ | EtOH | 300 | 70 | 20 | 82 | - |
Signaling Pathways and Logical Relationships
The transformation from an acyclic aminonitrile to a cyclic pyrrolidine involves a cascade of chemical events. The following diagram illustrates the key mechanistic steps involved in the reductive cyclization process.
Caption: Key mechanistic steps in the reductive cyclization.
Applications in Drug Development
The synthesis of diverse pyrrolidine libraries using this methodology is highly valuable for drug discovery programs. The ability to readily vary both the substituents on the pyrrolidine ring (originating from the aminonitrile) and the N-acyl group allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. This approach has been instrumental in the synthesis of various biologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents. For instance, the core of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, used for the treatment of type 2 diabetes, contains a functionalized pyrrolidine ring that can be conceptually derived from such a synthetic strategy.
Conclusion
The acylation of γ-aminonitriles followed by reductive cyclization represents a versatile and efficient strategy for the synthesis of a wide range of substituted pyrrolidines. The detailed protocols and representative data provided herein offer a practical guide for researchers in academic and industrial settings. The flexibility of this method, coupled with the prevalence of the pyrrolidine scaffold in medicinal chemistry, underscores its importance for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves two key transformations:
-
Ring Formation via Dieckmann Condensation: The pyrrolidine ring is generally formed through an intramolecular cyclization of a suitable acyclic precursor. The Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a common method to form the five-membered ring of the β-keto ester.[1][2][3]
-
Oxidation of the Corresponding Alcohol: A common route involves the oxidation of the precursor, Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate, to the desired ketone.
Q2: What are the common methods for the oxidation step?
A2: The oxidation of the secondary alcohol to the ketone is a critical step. Mild oxidation conditions are generally preferred to avoid side reactions. Commonly employed methods include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes or ketones.
Q3: Are there alternative routes to the pyrrolidinone ring system?
A3: Yes, alternative methods for constructing the pyrrolidinone ring have been reported. One such method involves a Masamune-Claisen condensation followed by a diazo transfer and subsequent cyclization to form the cyclic α-amino-β-keto ester scaffold.[4]
Troubleshooting Guides
Issue 1: Low Yield in Dieckmann Condensation
Q: My Dieckmann condensation to form the pyrrolidine ring is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Dieckmann condensations can be attributed to several factors. Here are some troubleshooting steps:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically required to deprotonate the α-carbon of the ester.
-
Common Bases: Sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and lithium hexamethyldisilazide (LiHMDS) are frequently used.
-
Troubleshooting: If you are using a weaker base, consider switching to a stronger one. The pKa of the base should be high enough to effectively deprotonate the ester.
-
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can quench the enolate intermediate and hydrolyze the esters.
-
Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the substrate and base used.
-
Troubleshooting: If the reaction is sluggish, consider increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at prolonged heating.
-
-
Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the enolate.
-
Common Solvents: Toluene, tetrahydrofuran (THF), and diethyl ether are commonly used.
-
Troubleshooting: If solubility is an issue, try a different anhydrous solvent.
-
Issue 2: Incomplete Oxidation or Side Product Formation
Q: I am observing incomplete conversion of the alcohol to the ketone, or the formation of side products during the oxidation step. What can I do?
A: Incomplete oxidation or the formation of byproducts can often be resolved by carefully controlling the reaction conditions.
-
Choice of Oxidizing Agent:
-
Swern Oxidation: This is a very effective method but requires careful temperature control.
-
DMP Oxidation: Generally a milder and more convenient option.
-
-
Temperature Control (for Swern Oxidation): The reaction must be maintained at a low temperature (typically -78 °C) to prevent the decomposition of the activated DMSO complex and minimize side reactions.
-
Troubleshooting: Use a dry ice/acetone bath and monitor the internal temperature closely during the addition of reagents.
-
-
Stoichiometry of Reagents: An excess of the oxidizing agent is often used to ensure complete conversion, but a large excess can lead to side reactions.
-
Troubleshooting: Use a moderate excess (e.g., 1.5-2.0 equivalents) of the oxidizing agent and monitor the reaction by TLC.
-
-
Quenching and Work-up: Proper quenching of the reaction is essential to destroy any remaining oxidizing agent and byproducts.
-
Troubleshooting: For Swern oxidation, quench with a suitable amine (e.g., triethylamine) before warming to room temperature. For DMP oxidation, a solution of sodium thiosulfate is commonly used.
-
-
Purification: The crude product often requires purification to remove byproducts.
-
Troubleshooting: Column chromatography on silica gel is a common and effective method for purifying the final product.
-
General Procedure for Dieckmann Condensation:
A representative procedure involves adding a strong base, such as sodium hydride (60% dispersion in mineral oil), to a solution of the appropriate N-Boc protected diester in an anhydrous solvent like toluene under an inert atmosphere. The mixture is typically stirred at room temperature initially and then heated to reflux to drive the cyclization to completion. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is usually achieved by flash column chromatography.[1]
General Procedure for Swern Oxidation:
In a typical Swern oxidation, a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C. DMSO is then added dropwise, followed by a solution of the Ethyl N-Boc-3-hydroxypyrrolidine-2-carboxylate in dichloromethane. After stirring for a short period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is typically purified by column chromatography.
Data Presentation
| Reaction Step | Reagent/Method | Typical Yield | Reference |
| Dieckmann Condensation | NaH, Toluene, reflux | ~75% (for similar substrates) | [1] |
| Fluorination of Ketoester | DAST, neat | 64% | [4] |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Synthetic Pathway of this compound
References
Technical Support Center: Purification of N-Boc-3-Oxopyrrolidine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Boc-3-oxopyrrolidine esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-Boc-3-oxopyrrolidine esters. Each problem is followed by potential causes and recommended solutions.
Issue 1: Low Yield After Purification
Question: My final yield of pure N-Boc-3-oxopyrrolidine ester is significantly lower than expected after column chromatography or recrystallization. What are the potential causes and how can I improve it?
Potential Causes:
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Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.
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Product Loss During Work-up: The desired ester may be partially lost during aqueous washes if it has some water solubility. Emulsion formation during extraction can also lead to product loss.
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Co-elution with Impurities: During column chromatography, the product may co-elute with impurities that have a similar polarity, leading to the discarding of mixed fractions and thus lowering the yield of pure product.
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Decomposition on Silica Gel: The slightly acidic nature of silica gel can potentially cause the degradation of acid-sensitive substrates, including the cleavage of the Boc-protecting group.
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Improper Recrystallization Solvent System: The chosen solvent system for recrystallization may be too good, leading to high solubility of the product even at low temperatures and therefore poor recovery. Conversely, if the product "oils out," it can trap impurities and be difficult to isolate.
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Product Volatility: While less common for this class of compounds, some lower molecular weight esters might have some volatility and could be lost during solvent removal under high vacuum, especially with heating.
Solutions:
-
Optimize Reaction and Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.
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During aqueous extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
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To break emulsions, try adding more organic solvent or brine, or filter the mixture through a pad of Celite.
-
-
Refine Chromatography Technique:
-
Carefully select the solvent system for column chromatography based on TLC analysis. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Use a gradient elution to achieve better separation between the product and closely eluting impurities.[1][2]
-
If Boc-group degradation is suspected, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative stationary phase like alumina.
-
-
Optimize Recrystallization:
-
Systematically screen for suitable recrystallization solvents. A good solvent will dissolve the crude product when hot but not when cold. Common solvent systems for esters include mixtures of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or diethyl ether.[3]
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If the product "oils out," try using a more dilute solution, cooling the solution more slowly, or adding a poor solvent gradually at the boiling point until turbidity is observed, then allowing it to cool slowly.
-
Issue 2: Presence of Persistent Impurities in the Final Product
Question: After purification, I still observe impurities in my NMR or LC-MS analysis of the N-Boc-3-oxopyrrolidine ester. How can I identify and remove them?
Potential Impurities and Their Removal:
| Impurity Type | Common Source | Identification (Typical NMR/MS signals) | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction. | Signals corresponding to the starting alcohol/acid or other reagents. | Column chromatography with an optimized solvent gradient. |
| N-Boc Deprotected Product | Exposure to acidic conditions during work-up or chromatography. | Absence of the t-butyl signal (~1.4-1.5 ppm in ¹H NMR), appearance of an N-H signal. | A mild basic wash (e.g., saturated NaHCO₃ solution) during work-up can neutralize acidity. If deprotection occurs on silica, re-protection of the amine followed by re-purification might be necessary. |
| Byproducts from Coupling Reagents (e.g., DCU from DCC) | Use of carbodiimide coupling agents for esterification. | DCU (dicyclohexylurea) is a white solid, often insoluble in many organic solvents. | Filter the crude reaction mixture through a sintered funnel before aqueous work-up. DCU is poorly soluble in solvents like dichloromethane or ethyl acetate. |
| Side-Reaction Products | Depending on the synthetic route, side reactions like self-condensation or oxidation can occur. | Uncharacteristic signals in NMR or unexpected masses in MS. | Careful analysis of NMR and MS data to propose a structure. Re-purification by column chromatography with a different solvent system or preparative HPLC may be required. |
| Residual Solvents | Incomplete removal of solvents after purification. | Characteristic solvent peaks in the ¹H NMR spectrum (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃). | Dry the purified product under high vacuum for an extended period. For high-boiling point solvents, co-evaporation with a lower-boiling point solvent in which the product is soluble can be effective. |
Workflow for Troubleshooting Impurities:
Caption: Troubleshooting Decision Tree for Impurity Removal.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for N-Boc-3-oxopyrrolidine esters?
A: Flash column chromatography on silica gel is the most commonly used and versatile method for the purification of these compounds.[1] It allows for the efficient separation of the desired product from both more polar and less polar impurities. A typical solvent system is a gradient of ethyl acetate in hexanes.
Q2: Can I purify my N-Boc-3-oxopyrrolidine ester by recrystallization?
A: Recrystallization can be a very effective method, especially for larger quantities, if a suitable solvent system can be found. It is often more scalable than chromatography. The success of recrystallization depends on the specific ester and the impurities present. A good starting point for solvent screening is a mixture of hexanes and ethyl acetate or diethyl ether and hexanes.[3]
Q3: My N-Boc-3-oxopyrrolidine ester appears as an oil and won't solidify. How can I purify it?
A: If the product is an oil, column chromatography is the preferred method of purification. If you are attempting a low-temperature recrystallization and the compound "oils out," it indicates that the solution is too concentrated or the cooling is too rapid.[4] Try using a more dilute solution or a different solvent system where the product has lower solubility at cold temperatures.
Q4: How stable is the N-Boc group and the ester functionality during purification?
A: The N-Boc group is sensitive to acidic conditions and can be cleaved.[2] It is important to avoid strongly acidic conditions during work-up and chromatography. The ester group is generally stable under the neutral to slightly acidic conditions of silica gel chromatography. However, it can be hydrolyzed under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Q5: What TLC conditions should I use to monitor my purification?
A: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes). The polarity can be adjusted to achieve an Rf value of 0.2-0.4 for the product spot, which generally provides good separation on a column. Staining with potassium permanganate or ninhydrin (after heating to deprotect the Boc group) can be used for visualization if the compound is not UV-active.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.
-
Sample Loading: Dissolve the crude N-Boc-3-oxopyrrolidine ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase (e.g., from 5% to 10%, then 20%, etc.).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-3-oxopyrrolidine ester.
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating. Add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Dissolution: In a flask, dissolve the bulk of the crude product in the minimum amount of the "good" solvent at its boiling point.
-
Induce Crystallization: Add the "poor" solvent dropwise at the boiling point until persistent cloudiness is observed. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization |
| Purity Achieved | >95% (typically) | Can be >99% if optimized |
| Typical Yield | 70-90% | 60-85% (highly dependent on solubility) |
| Scale | Milligrams to several grams | Grams to kilograms |
| Throughput | Moderate | High (for established protocols) |
| Primary Application | General purification, separation of complex mixtures | Removal of small amounts of impurities, large-scale purification |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System (Typical Ratios) | Comments |
| TLC Analysis | 10-50% Ethyl Acetate in Hexanes | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Column Chromatography | Gradient of 5% to 40% Ethyl Acetate in Hexanes | The gradient slope depends on the separation of impurities. |
| Recrystallization | Hexanes / Ethyl Acetate | A versatile system for many esters. |
| Diethyl Ether / Hexanes | Another common choice for inducing crystallization. | |
| Heptane | Can be effective if the product is a solid at room temperature. |
References
Pyrrolidine Synthesis Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted pyrrolidines.
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidine ring. However, controlling regioselectivity and diastereoselectivity can be challenging.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile are not well-differentiated. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.
Troubleshooting Strategies:
-
Modify the Dipolarophile: The electronic nature of the substituents on the dipolarophile is a key determinant. Electron-withdrawing groups can direct the cycloaddition.
-
Alter the Azomethine Ylide: The substituents on the azomethine ylide also influence the FMO energies. Generating the ylide from different amino acid esters or imines can alter the regiochemical outcome.
-
Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, amplifying the electronic differences between their termini.
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states. Additives like water or acids can also influence regioselectivity.[1]
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can be controlled to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the two reactants. Steric hindrance caused by substituents on both the azomethine ylide and the dipolarophile favors one approach over the other.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Catalyst System: The choice of a chiral ligand and metal precursor is critical for enantioselectivity and can also influence diastereoselectivity.
-
Steric Factors: Increasing the steric bulk of the substituents on either reactant can enhance facial selectivity.
-
Reaction Conditions: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[2]
Quantitative Data
Table 1: Effect of Catalyst and Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | EtOH | 100 | 12 | <40 | - |
| 2 | CCMFe2O4@L-proline (10) | EtOH | 90 | 5 | 80 | >99:1 (endo) |
| 3 | CCMFe2O4@L-proline (14) | EtOH | 90 | 3 | 91 | >99:1 (endo) |
| 4 | CCMFe2O4@L-proline (14) | CH3CN | 90 | 6 | 75 | >99:1 (endo) |
| 5 | CCMFe2O4@L-proline (14) | Toluene | 90 | 8 | 70 | >99:1 (endo) |
Data synthesized from a study on the synthesis of spirocyclic pyrrolidines.
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a substituted pyrrolidine using a copper(I) catalyst with a chiral ligand.
Materials:
-
Iminoester (1.0 equiv)
-
Alkene (1.2 equiv)
-
Cu(OTf)₂ (5 mol%)
-
Chiral ligand (e.g., (R)-Fesulphos) (5.5 mol%)
-
Base (e.g., DBU) (5 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon), add Cu(OTf)₂ and the chiral ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour.
-
Add the iminoester and the alkene to the catalyst mixture.
-
Add the base (DBU) and stir the reaction at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Reductive Amination and Intramolecular Cyclization
Reductive amination of 1,4-dicarbonyl compounds or their precursors with an amine is a direct route to the pyrrolidine core. Intramolecular cyclization of an amine onto an electrophilic center is another common strategy.
Frequently Asked Questions (FAQs)
Q1: My biocatalytic reductive amination is giving low yields due to side reactions. What are these side reactions and how can I mitigate them?
A1: In transaminase-triggered cyclizations of ω-chloro ketones to form chiral 2-substituted pyrrolidines, two major nonenzymatic side reactions have been identified: hydrolysis of the chloroketone starting material and the formation of a cyclopropane byproduct.[2][3]
Reaction Scheme and Competing Pathways:
Caption: Competing pathways in transaminase-triggered pyrrolidine synthesis.[2]
Troubleshooting and Optimization:
-
Control pH: The hydrolysis of the halo-ketone is often pH-dependent. Maintaining an optimal pH for the enzyme while minimizing chemical hydrolysis is crucial.
-
Temperature Control: While the enzymatic reaction may benefit from elevated temperatures, this can also accelerate side reactions. An optimal temperature must be determined empirically.
-
Substrate Stability: If the starting material is inherently unstable, consider synthesizing and using it immediately or exploring alternative synthetic routes with more stable intermediates.
Q2: My standard reductive amination is forming significant amounts of over-alkylated byproducts. How can I favor the formation of the desired pyrrolidine?
A2: In reductive aminations using ammonia or primary amines, the initial product (a primary or secondary amine) can compete with the starting amine and react further with the carbonyl compound, leading to secondary and tertiary amine byproducts.[4] This is a classic issue of over-alkylation.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use a large excess of the amine nitrogen source (e.g., ammonium formate) to outcompete the product amine for reaction with the carbonyl groups.[5]
-
Slow Addition: Add the reducing agent slowly to the mixture of the carbonyl compound and the amine. This keeps the concentration of the intermediate imine/enamine low and favors its immediate reduction over further reaction.
-
Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the reduction of the protonated imine intermediate over the carbonyl starting material.[4][5]
Quantitative Data
Table 2: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Carbonyl Substrate | Amine | Product | Yield (%) | Comments |
| NaBH(OAc)₃ | Aldehydes, Ketones | Primary, Secondary | Secondary, Tertiary Amines | Generally High | Mild, selective, broad scope, less toxic than NaBH₃CN.[6] |
| NaBH₃CN | Aldehydes, Ketones | Primary, Secondary | Secondary, Tertiary Amines | High | Selective for iminium ions, but toxic (HCN release in acid).[2][5] |
| NaBH₄ | Aldehydes, Ketones | Primary, Secondary | Secondary, Tertiary Amines | Variable | Less selective, can reduce starting carbonyl.[5] Often requires a two-step procedure. |
Experimental Protocol: Reductive Amination of a 1,4-Diketone
This protocol outlines the synthesis of a 2,5-disubstituted pyrrolidine from a 1,4-diketone.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione) (1.0 equiv)
-
Primary amine (e.g., aniline) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone and the primary amine in DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for preparing pyrroles (which can be subsequently reduced to pyrrolidines) from 1,4-dicarbonyl compounds and a primary amine or ammonia. A key side reaction is the formation of furans under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is producing a significant amount of furan byproduct. How can I suppress this side reaction?
A1: Furan formation is a competing reaction pathway in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[7][8] The acid catalyzes the intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, without the involvement of the amine.
Troubleshooting Strategies:
-
Control pH: Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without significantly promoting furan synthesis.[7][8]
-
Excess Amine: Use an excess of the amine to favor the nucleophilic attack on the carbonyls, outcompeting the intramolecular cyclization of the diketone.[7]
-
Reaction Temperature: Optimize the temperature. While heating is often necessary, excessive heat can lead to side reactions and polymerization.[1]
Troubleshooting Logic for Paal-Knorr Synthesis:
References
- 1. Additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Optimization of N-Boc Deprotection Conditions
Welcome to the technical support center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your synthetic chemistry endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc deprotection in a question-and-answer format, offering potential causes and solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction is sluggish or fails to reach completion, even with extended reaction times under standard acidic conditions (e.g., TFA in DCM). What are the possible causes, and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group.[1][2]
-
Low Reaction Temperature: Running the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1][3]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forceful conditions for complete removal.[2][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains.[2][5]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1][3] For particularly resistant substrates, using neat TFA for a short period might be effective, provided the substrate is stable under such conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions, for example with very dry dioxane and TFA, may also improve the outcome.[3]
Issue 2: Side Reactions and Formation of Byproducts
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?
Answer: This side reaction is caused by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[4][6] This electrophile can attack nucleophilic sites on your molecule.
Recommended Solutions: Use of Scavengers
Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[4] The choice of scavenger depends on the sensitive residues present in your molecule.[7]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Tryptophan, Methionine | 1-5%[7] |
| Anisole | General, Tryptophan | 2.5-5%[7] |
| Thioanisole | Methionine | 2.5-5%[7] |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5%[7] |
| Water | General | 2.5-5%[7] |
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: The Boc group is removed successfully, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with other sensitive functionalities.[1] In such cases, milder or alternative deprotection methods are recommended.
Recommended Solutions: Milder and Alternative Deprotection Methods
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][8]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1][9]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be investigated.[1][9]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[1][10] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
Q2: What is the mechanism of acid-catalyzed Boc deprotection?
A2: The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[4][11] The reactive tert-butyl cation is the primary cause of side reactions.[4]
Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A3: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][12] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can offer an eco-friendly reaction medium.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete. Signs of this include the presence of the starting material in TLC, HPLC, or LC-MS analysis after the reaction is stopped.[2] In peptide synthesis, incomplete deprotection can lead to the formation of deletion peptides, which are missing one or more amino acids.[13]
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.[1]
-
To this solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][14]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[1][14]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3][15]
-
For workup, the resulting amine TFA salt can be used directly or neutralized with a base like a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.[2][15]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent or use it neat.[1][15]
-
Stir the mixture at room temperature for 1 to 4 hours.[1][15]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[1][15]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry round bottom flask, dissolve the N-Boc protected substrate (1 equivalent) in methanol.[16]
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.[16]
-
Stir the reaction mixture for 1 to 4 hours, monitoring by TLC.[16][17]
-
Upon completion, the solvent is typically removed under reduced pressure, and the product is isolated after an appropriate workup.[16]
Protocol 4: Thermal Deprotection in Water
-
Suspend the N-Boc protected amine (1 equivalent) in deionized water.[1][12]
-
Heat the mixture to reflux (100 °C) under an inert atmosphere.[1][12]
-
Monitor the reaction by TLC. Reaction times can range from 10 minutes to 2 hours.[9]
-
Upon completion, the product can be isolated by extraction with an organic solvent after cooling the reaction mixture.
Quantitative Data Summary
The following tables summarize quantitative data for various N-Boc deprotection methods for easy comparison.
Table 1: Acidic Deprotection Methods
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 20-50% TFA | DCM | Room Temp. | 30 min - 2 h | High | [1][7] |
| 4M HCl | Dioxane | Room Temp. | 30 min - 2 h | High | [1][7] |
| 85% H₃PO₄ | THF | Room Temp. | 4 - 8 h | High | [3] |
Table 2: Alternative Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [9] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [9][16] |
| ZnBr₂ | N-Boc-N-methylaniline | CH₂Cl₂ | Room Temp. | 3 h | 92 |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [18] |
Visualizations
Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers.
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. mcours.net [mcours.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4,4-disubstituted-3-oxopyrrolidones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-disubstituted-3-oxopyrrolidones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4,4-disubstituted-3-oxopyrrolidones and their subsequent functionalization.
Issue 1: Low yield in the initial multi-gram synthesis.
-
Question: We are experiencing lower than expected yields in the three-step synthesis of 4,4-disubstituted-3-oxopyrrolidones. What are the critical parameters to optimize?
-
Answer: The multi-gram synthesis of 4,4-disubstituted-3-oxopyrrolidones from commercially available reagents is a robust three-step process.[1][2] To ensure high yields, it is crucial to monitor each step carefully. Key areas for optimization include:
-
Purity of starting materials: Ensure the commercial reagents are of high purity as impurities can interfere with the reaction sequence.
-
Reaction conditions: Strict adherence to the reported reaction temperatures and times is essential for driving the reactions to completion and minimizing side products.
-
Work-up and purification: Efficient extraction and purification at each stage are critical to prevent loss of product. Ensure complete removal of any residual starting materials or byproducts before proceeding to the next step.
-
Issue 2: Unsuccessful hydrogenation of products with certain substituents.
-
Question: We are attempting to hydrogenate a 4,4-disubstituted-3-oxopyrrolidone with a cyclopropyl substituent at the 4-position, but the reaction is failing. What could be the issue?
-
Answer: Attempts to hydrogenate 4,4-disubstituted-3-oxopyrrolidones containing a cyclopropyl ring have been reported to be unsuccessful.[1] The likely cause is the opening of the strained cyclopropyl ring under the hydrogenation conditions.[1] Alternative reduction methods that do not employ harsh hydrogenation conditions should be considered for such sensitive substrates.
Issue 3: Difficulties in the conversion of 3-oxopyrrolidones to other functionalized pyrrolidones.
-
Question: We are struggling with the conversion of our synthesized 4,4-disubstituted-3-oxopyrrolidones into 3-aminopyrrolidones, 3,3'-difluoropyrrolidones, or 3-hydroxypyrrolidones. Can you provide a general troubleshooting workflow?
-
Answer: The conversion of 4,4-disubstituted-3-oxopyrrolidones into other valuable building blocks is a key application of this scaffold.[1][2] A general workflow for troubleshooting these transformations is outlined below.
Troubleshooting workflow for functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 4,4-disubstituted-3-oxopyrrolidones?
A1: A scalable, three-step procedure has been developed for the synthesis of 4,4-disubstituted-3-oxopyrrolidones.[1][2] This method utilizes commercially accessible and cost-effective reagents.[1][2] The general approach is based on Sunberg's chemical logic, which involves an aldol condensation-type reaction where positions 2,3 and 4,5 of the pyrrolidone ring are derived from different substrates.[1]
Q2: What are the key advantages of using 4,4-disubstituted-3-oxopyrrolidones as building blocks in drug discovery?
A2: These compounds are valuable intermediates for several reasons:
-
Versatility: The keto-moiety allows for a variety of subsequent chemical transformations, including racemic or enantioselective reduction, amination, and difluorination.[1] This enables the creation of diverse libraries of 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines.[1][2]
-
Drug-like properties: The resulting 3-aminopyrrolidone scaffold contains an α-aminoamide group, which is a common feature in drug molecules.[1]
-
Access to spirocyclic systems: This synthetic route allows for the incorporation of conformationally flexible spirocyclic substituents at the 4-position, which can be advantageous for optimizing protein-ligand interactions.[1][2]
Q3: Are there any known limitations to the scope of substituents that can be used in this synthesis?
A3: While the developed procedure is robust, there are some limitations. As mentioned in the troubleshooting section, substrates containing a cyclopropyl ring at the 4-position may not be compatible with subsequent hydrogenation steps due to ring-opening.[1] Further investigation into the scope and limitations for various substituents is ongoing.[1]
Experimental Protocols
A detailed experimental protocol for the multi-gram synthesis of a representative 4,4-disubstituted-3-oxopyrrolidone is provided in the supplementary information of the primary literature. Researchers should refer to the original publication for specific reaction conditions, stoichiometry, and characterization data.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various 4,4-disubstituted-3-oxopyrrolidones.
| Substituent at C4 | Yield (%) |
| Dimethyl | >90 |
| Cyclobutyl | 85 |
| Cyclopentyl | 88 |
| Cyclohexyl | 92 |
| Tetrahydropyranyl | 75 |
Note: The yields presented are indicative and may vary based on experimental conditions and scale.
References
preventing racemization in chiral pyrrolidine synthesis
Welcome to the technical support center for chiral pyrrolidine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during synthesis, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in pyrrolidine synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of drug development and asymmetric synthesis, maintaining the chirality of pyrrolidine rings is crucial because different enantiomers of a molecule can have vastly different biological activities, pharmacological effects, and toxicities. The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like L-proline or 4-hydroxyproline, making the prevention of racemization essential to ensure the final product is optically pure and therapeutically effective[1][2].
Q2: What are the primary causes and mechanisms of racemization for proline and its derivatives?
A2: The chiral center in proline and its derivatives, the α-carbon, is susceptible to racemization under certain conditions. The primary mechanism involves the deprotonation of the α-carbon to form a planar enolate intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical information. Factors that promote this include:
-
Harsh pH conditions: Both strong acidic and strong basic conditions can facilitate racemization[3][4]. Racemization rates are known to increase with rising pH, particularly above pH 10[5].
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization[3][4]. This is a critical factor to control during reactions and work-up procedures[6].
-
Choice of Reagents: Certain coupling reagents and additives used in peptide synthesis, such as the combination of a carbodiimide (like DIC) with 1-Hydroxybenzotriazole (HOBt) in DMF, have been shown to cause extensive racemization of proline residues[6][7].
-
Solvent Effects: The choice of solvent can influence transition state stability and the solubility of catalysts and reagents, thereby affecting enantioselectivity[3][8].
Q3: At which stages of a multi-step synthesis is racemization most likely to occur?
A3: Racemization can occur at several key stages:
-
Activation/Coupling Reactions: During peptide synthesis, the activation of the carboxylic acid of an N-protected proline derivative for amide bond formation is a high-risk step[6][7].
-
Deprotection Steps: Removal of protecting groups (e.g., Boc, Cbz) under harsh acidic or basic conditions can lead to racemization.
-
Functional Group Manipulations: Any reaction performed on the pyrrolidine ring or its substituents that involves basic, acidic, or high-temperature conditions can potentially compromise the stereocenter.
-
Work-up and Purification: Prolonged exposure to non-neutral pH during aqueous work-up or excessive heat during solvent evaporation can cause racemization of sensitive products[3]. Using a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching is often recommended[3][9].
Q4: How can I reliably detect and quantify the extent of racemization?
A4: The most common and reliable method is chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can separate and quantify the individual enantiomers[6][10][11]. A typical workflow involves:
-
Sample Preparation: For peptides, this requires complete hydrolysis of the peptide into its constituent amino acids using strong acid (e.g., 6 M HCl) and heat[6].
-
Derivatization: The amino acids are often derivatized with a UV-active or fluorescent tag to aid in detection[6].
-
Chromatographic Separation: The derivatized sample is injected onto a chiral stationary phase (CSP) column that can resolve the D- and L-enantiomers[6][12].
-
Quantification: The enantiomeric excess (ee%) or percent racemization is calculated by integrating the peak areas of the two enantiomers[6].
Troubleshooting Guide: Low Enantiomeric Excess (ee%)
This guide addresses the common problem of observing low enantiomeric excess (ee%) or significant racemization in a chiral pyrrolidine product.
| Problem / Symptom | Possible Cause | Recommended Solution(s) |
| Low ee% in Final Product | 1. Compromised Starting Material | ▸ Verify the enantiomeric purity of the starting chiral precursor (e.g., L-proline derivative) using chiral HPLC before starting the synthesis. ▸ Store chiral materials under appropriate conditions (cool, dry, inert atmosphere) to prevent slow degradation or epimerization. |
| 2. Suboptimal Reaction Temperature | ▸ Lower the reaction temperature. Many asymmetric reactions show significantly improved enantioselectivity at 0 °C, -20 °C, or even lower[3][9]. ▸ Perform a temperature optimization study to find the best balance between reaction rate and enantiomeric excess[3]. | |
| 3. Inappropriate Solvent or pH | ▸ Screen a range of solvents. Aprotic polar solvents (DMSO, DMF, acetonitrile) are common, but less polar options (DCM, Toluene) may be superior for a specific reaction[3][9]. ▸ Avoid harsh acidic or basic conditions. If a base is required, use a sterically hindered or weaker base (e.g., 2,4,6-collidine instead of DIEA) to minimize racemization[6]. ▸ For proline-catalyzed reactions, protic solvents like methanol/water mixtures can sometimes be surprisingly effective[8][13]. | |
| 4. Racemization-Prone Reagents | ▸ In peptide couplings involving proline, avoid the DIC/HOBt combination, especially in DMF[6]. ▸ Use coupling reagents known for low racemization, such as HCTU, HATU, or COMU, often in combination with an additive like OxymaPure[14]. | |
| 5. Racemizing Work-up Conditions | ▸ Quench reactions with a buffered solution (e.g., saturated aq. NH₄Cl) instead of strong acid or base to neutralize the mixture quickly[3][9]. ▸ Minimize the time the product is in contact with aqueous layers during extraction. | |
| 6. Racemizing Purification/Isolation | ▸ Remove solvents under reduced pressure at low temperatures (rotary evaporation)[3]. For highly sensitive products, consider non-thermal methods like lyophilization. ▸ If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) if the product is acid-sensitive[3]. |
Data Presentation: Impact of Conditions on Enantioselectivity
The following tables summarize quantitative data from representative experiments, illustrating how reaction parameters can dramatically affect stereochemical outcomes.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction [3]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| DMSO | 25 | 4 | 68 | 76 |
| DMF | 25 | 24 | 55 | 70 |
| Acetonitrile | 25 | 48 | 45 | 65 |
| THF | 25 | 72 | 30 | 50 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions. |
Table 2: Effect of Temperature on a Proline-Catalyzed Aldol Reaction in DMSO [3]
| Temperature (°C) | Time (h) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 25 | 4 | 68 | 76 | | 0 | 24 | 75 | 85 | | -10 | 48 | 70 | 92 | | -20 | 96 | 65 | >95 | Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.
Visualizations
The following diagrams illustrate logical workflows and reaction pathways to aid in troubleshooting and experimental design.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Caption: Catalytic cycle for a proline-catalyzed aldol reaction.
Experimental Protocols
Protocol 1: Generic Proline-Catalyzed Asymmetric Aldol Reaction[3][8]
This protocol provides a general procedure for an aldol reaction between a ketone and an aldehyde, emphasizing conditions that minimize racemization.
-
Preparation: All glassware should be oven-dried at 120 °C and cooled under a dry nitrogen atmosphere. Solvents must be anhydrous and freshly distilled if necessary.
-
Reaction Setup: To a flame-dried round-bottom flask under nitrogen, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL). Stir the mixture and cool to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.
-
Once the temperature is stable, add L-proline (0.2 mmol, 20 mol%) to the stirring solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions at low temperatures may require 24-96 hours[3].
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL) at the reaction temperature[3][9]. Allow the mixture to warm to room temperature.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C)[3].
-
Purification: Purify the crude product by flash column chromatography on silica gel. If the product is acid-sensitive, the silica gel can be pre-treated with 1% triethylamine in the eluent system.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Analysis of Proline Racemization[6]
This protocol outlines the general steps to quantify the D- and L-proline content in a synthetic peptide.
-
Peptide Hydrolysis: a. Accurately weigh ~1 mg of the purified, dried peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
-
Derivatization (using NBD-Cl as an example): a. To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60 °C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before analysis.
-
Chiral HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.0).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at the appropriate wavelength for the derivative (e.g., 260 nm).
-
-
Quantification: a. Integrate the peak areas for the D-proline and L-proline derivatives. b. Calculate the percent racemization using the formula: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Pyrrolidine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic separation of pyrrolidine diastereomers.
Troubleshooting Guides
This section addresses common issues encountered during the separation of pyrrolidine diastereomers.
Question: Why am I seeing poor or no resolution between my pyrrolidine diastereomers?
Answer:
Poor resolution is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Mobile Phase Composition: The choice and ratio of solvents in your mobile phase are critical for achieving selectivity.
-
Solution: Systematically alter the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase. For reversed-phase HPLC, a shallow gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. In normal-phase HPLC, adjusting the concentration of a polar modifier like ethanol in a non-polar solvent such as hexane can be effective.[1]
-
-
Inappropriate Stationary Phase: The column chemistry may not be suitable for resolving your specific diastereomers.
-
Solution: Screen different stationary phases. For reversed-phase, beyond a standard C18 column, consider phases with different selectivities like phenyl-hexyl or pentafluorophenyl (PFP).[1] For normal-phase, bare silica is a common starting point. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are often necessary for separating enantiomers and can also be effective for diastereomers.[2][3]
-
-
Temperature Effects: Temperature influences the thermodynamics of the separation and can impact selectivity.
-
Solution: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C).[1] Sometimes, a small change in temperature can significantly improve resolution.
-
-
High Flow Rate: An excessively high flow rate can reduce column efficiency and lead to peak broadening, thus diminishing resolution.
-
Solution: Try reducing the flow rate. This increases the analysis time but allows for more interactions between the analytes and the stationary phase, often leading to better separation.
-
Question: What is causing my peaks to tail?
Answer:
Peak tailing is often observed with basic compounds like pyrrolidines and can be attributed to:
-
Secondary Interactions: The basic nitrogen atoms in the pyrrolidine ring can interact with acidic silanol groups on the surface of silica-based columns.
-
Solution: Add a basic modifier to the mobile phase to compete with the analyte for active sites. Common additives include 0.1% diethylamine (DEA) or triethylamine (TEA).[1] Using a base-deactivated column can also mitigate this issue.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peak shapes.
-
Solution: Reduce the concentration or volume of the injected sample.
-
Question: My diastereomers are co-eluting. What should I do?
Answer:
Co-elution indicates a lack of selectivity under the current conditions.
-
Method Development Approach: A systematic approach to method development is crucial. Start with a broad gradient to determine the approximate elution conditions, then switch to a shallower gradient or isocratic elution in that range to improve separation.[1]
-
Derivatization: If the diastereomers have similar physicochemical properties, consider derivatization. Reacting the pyrrolidine with a chiral derivatizing agent can create new diastereomers with greater differences in their properties, making them easier to separate.[4] For instance, amides formed from chiral 1,2-amino alcohols have shown superior separation compared to those from chiral morpholines.[5][6][7]
-
Alternative Chromatographic Modes: If reversed-phase HPLC is unsuccessful, explore other techniques. Normal-phase HPLC, supercritical fluid chromatography (SFC), or high-speed counter-current chromatography (CCC) could offer the required selectivity.[3][8][9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for pyrrolidine diastereomers?
A1: A recommended starting point is to use reversed-phase HPLC with a C18 column. Begin with a mobile phase consisting of a gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape. This initial screening will help determine the elution range of your compounds. Subsequently, you can optimize the gradient, temperature, and mobile phase additives.
Q2: When should I consider using a chiral stationary phase?
A2: While diastereomers can often be separated on achiral stationary phases due to their different physical properties, a chiral stationary phase (CSP) can provide unique selectivity.[2][10] If you are struggling to achieve separation on standard C18 or silica columns, a CSP is a logical next step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can be effective.[2]
Q3: My pyrrolidine compound does not have a UV chromophore. How can I detect it?
A3: For compounds lacking a UV chromophore, several detection strategies are available:
-
Derivatization: React your analyte with a derivatizing agent that introduces a UV-active tag.[1]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not require a chromophore.
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer provides sensitive and specific detection.
Q4: Can I use preparative HPLC to isolate separated pyrrolidine diastereomers?
A4: Yes, preparative HPLC is a common technique for isolating diastereomers in larger quantities.[11] The method developed at the analytical scale can be scaled up to a preparative scale by increasing the column diameter, sample load, and flow rate. It is important to ensure that the resolution is sufficient at the analytical scale before moving to preparative scale.
Quantitative Data Summary
Table 1: Reported HPLC Conditions for Pyrrolidine Diastereomer Separations
| Compound Type | Column | Mobile Phase | Flow Rate | Detection | Reference |
| 4-Amido-pyrrolidinones | Not specified | Not specified | Not specified | Not specified | [5][6][7] |
| cis- and trans-4-Propenylproline | Not specified | Not specified | Not specified | Not specified | [11] |
| Pyrrolidin-2-one derivatives | Lux Cellulose-2 (5 µm) | CO2 / 7.5-15% Methanol | 2 mL/min | UV (210 nm) | [3] |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines | Reversed-phase & Normal-phase | Varied | Not specified | Not specified | [9] |
Detailed Experimental Protocols
Protocol 1: General Method Development for Reversed-Phase HPLC Separation
-
Analyte Characterization: Determine the structure, pKa, and solubility of your pyrrolidine diastereomers. This information will guide the initial selection of the column and mobile phase.
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Screening Gradient:
-
Run a broad linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
This will help to determine the approximate elution time of your diastereomers.
-
-
Optimization:
-
Based on the screening run, develop a shallower gradient around the elution time of the analytes. For example, if the compounds elute at 40% B, try a gradient from 30% to 50% B over 20 minutes.
-
Alternatively, switch to an isocratic elution with the mobile phase composition that provides the best initial separation.
-
Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.[1]
-
Mobile Phase Modifier: If peak tailing is observed, add 0.1% DEA to the mobile phase.[1]
-
-
Final Method Validation: Once satisfactory separation is achieved, validate the method for robustness, reproducibility, and other relevant parameters.
Visualizations
Caption: A general workflow for developing a chromatographic separation method for pyrrolidine diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. santaisci.com [santaisci.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Reductive Alkylation of Boc-Ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive alkylation of Boc-ethylenediamine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I address them?
A1: Low or no product yield in the reductive alkylation of Boc-ethylenediamine can stem from several factors, primarily related to imine formation and the reduction step. Here is a systematic guide to troubleshooting this issue:
-
Imine Formation is Crucial: The initial and critical step is the formation of the imine intermediate between Boc-ethylenediamine and the carbonyl compound.[1] This reaction is often favored under mildly acidic conditions.
-
Choice and Stoichiometry of Reducing Agent: The selection and amount of the reducing agent are critical for the subsequent reduction of the imine.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent as it is selective for the reduction of the imine in the presence of unreacted aldehyde or ketone.[1][4] Ensure you are using a sufficient excess, typically 1.5 to 2.0 equivalents relative to the limiting reagent.[1][5]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is toxic and can generate hydrogen cyanide gas under acidic conditions.[6][7] If using NaBH₃CN, ensure the pH is maintained between 6 and 7 to avoid reduction of the carbonyl starting material.[3]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to lower yields of the desired product. It is best used in a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[8][9]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
-
Recommendation: Some reductive aminations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.[1]
-
-
Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate.
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation, particularly a di-alkylated product. How can I minimize this?
A2: The formation of a tertiary amine through di-alkylation is a common side reaction, especially when using primary amines.[8][10] Here are strategies to improve the selectivity for the desired mono-alkylated product:
-
Control Stoichiometry: Carefully control the ratio of the reactants.
-
Stepwise Procedure: A stepwise approach can significantly reduce di-alkylation.[9]
-
Recommendation: First, allow the imine to form completely by stirring the Boc-ethylenediamine and the carbonyl compound together for a period (e.g., 1 hour) before adding the reducing agent.[1][5] This reduces the concentration of the primary amine available to react with the newly formed secondary amine.
-
-
One-Pot Tandem Procedure with in situ Boc Protection: A one-pot tandem direct reductive amination followed by N-Boc protection can effectively prevent overalkylation.[10]
-
Recommendation: In this procedure, the initially formed secondary amine is immediately trapped by the addition of di-tert-butyl dicarbonate (Boc₂O), preventing it from reacting further.[10]
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for the reaction?
A3: The optimal pH for reductive amination is typically weakly acidic, in the range of 5-7. This pH is a compromise: it is low enough to catalyze imine formation but not so low as to significantly hydrolyze the imine or deactivate the amine nucleophile.[3] When using acid-sensitive borohydrides like NaBH₃CN, maintaining a pH between 6 and 7 is crucial to prevent the reduction of the carbonyl starting material.[3]
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by TLC or LC-MS.[1] A successful reaction will show the consumption of the starting materials (Boc-ethylenediamine and the carbonyl compound) and the appearance of a new spot corresponding to the product. It is advisable to run co-spots of the starting materials alongside the reaction mixture on the TLC plate for accurate comparison.
Q5: My starting aldehyde is unstable. Are there alternative procedures?
A5: For unstable aldehydes, a one-pot reductive alkylation using a stable precursor that generates the aldehyde in situ is a valuable strategy. One such method involves the use of S-ethyl thioesters, which can be reduced to the corresponding aldehyde in the presence of a palladium catalyst and a silane reducing agent.[12] This aldehyde is then immediately trapped by the amine in a reductive amination sequence.[12]
Q6: What is a standard work-up procedure for this reaction?
A6: A typical work-up procedure involves quenching the reaction to neutralize any remaining acid and reducing agent, followed by extraction of the product.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to quench the reaction.[5]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[5][11]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: The crude product can then be purified by silica gel column chromatography if necessary.[1]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reaction | Reductive Amination | Reductive Amination | Tandem DRA/N-Boc Protection | [5],[11],[10] |
| Amine | Boc-eda-ET HCl (1.0 eq) | N-Boc-N-methylethylenediamine (1.1 eq) | Primary Amine (1.0 eq) | [5],[11],[10] |
| Carbonyl | 4-Fluorobenzaldehyde (1.0 eq) | Aldehyde (1.0 eq) | Aldehyde (1.0 eq) | [5],[11],[10] |
| Reducing Agent | NaBH(OAc)₃ (2.0 eq) | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (2.0 eq) | [5],[11],[10] |
| Base | Triethylamine (2.5 eq) | - | Triethylamine (2.5 eq) | [5],[10] |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane | Anhydrous Dichloromethane | [5],[11],[10] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | [5],[11],[10] |
| Time | 4 hours | 12-24 hours | 4 hours | [5],[11],[10] |
| Yield | High | Good to Excellent | 80% - 95% | [5],[11],[10] |
Experimental Protocols
Protocol 1: General Reductive Amination using Boc-ethylenediamine hydrochloride[5]
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine hydrochloride (Boc-eda-ET HCl, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol) at room temperature.
-
Imine Formation: Stir the resulting solution vigorously for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: To this mixture, add sodium triacetoxyborohydride (2.0 mmol) portion-wise.
-
Reaction: Continue stirring the reaction for an additional 4 hours at room temperature.
-
Monitoring: Monitor the reaction completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 2: One-Pot Tandem Direct Reductive Amination and N-Boc Protection[10]
-
Reaction Setup: To a mixture of the aldehyde (1 mmol) and the primary amine (1 mmol) in anhydrous CH₂Cl₂ (10 mL), add triethylamine (2.5 mmol) at room temperature.
-
Imine Formation: Stir the resulting solution vigorously for 1 hour.
-
Boc Protection & Reduction: To this was then added di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).
-
Reaction: Stir the reaction for an additional 4 hours at room temperature.
-
Work-up: Quench with saturated NaHCO₃ solution and extract with CH₂Cl₂. The combined organic fractions were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oxopyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to solvent effects in the synthesis of oxopyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and reaction time in the synthesis of oxopyrrolidine derivatives?
A1: The solvent plays a crucial role in determining the reaction rate and overall yield. The polarity, proticity, and boiling point of the solvent can significantly influence the solubility of reactants, the stability of intermediates and transition states, and the overall reaction kinetics. For instance, in multicomponent reactions for the synthesis of 3-pyrrolin-2-ones, ethanol has been shown to be an effective solvent, providing good yields in short reaction times, especially under ultrasound irradiation. In contrast, solvents like water, methanol, or acetonitrile may lead to moderate yields and longer reaction times. It is essential to perform a solvent screen to identify the optimal conditions for a specific reaction.
Q2: My 1,3-dipolar cycloaddition reaction to form a pyrrolidine-2-one scaffold is showing poor stereoselectivity. Can the solvent be the cause?
A2: Absolutely. The solvent can have a profound effect on the stereochemical outcome of a reaction. In 1,3-dipolar cycloadditions for the synthesis of pyrrolidine derivatives, the diastereoselectivity can be significantly influenced by the solvent's ability to stabilize different transition states. For example, a change from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol can lead to an improvement in diastereoselectivity. Non-polar solvents may also favor one regioisomer over another by differentially stabilizing the transition states.
Q3: I am observing a low yield in my reaction, and I suspect it is related to the solvent. What are the common solvent-related issues that lead to low yields?
A3: Low yields in the synthesis of oxopyrrolidine derivatives can often be attributed to several solvent-related factors:
-
Poor Solubility of Reactants: If one or more reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Side Reactions: The solvent can promote unwanted side reactions. For example, protic solvents might react with highly reactive intermediates.
-
Product Precipitation: In some cases, the desired product might precipitate out of the solution, which can sometimes be advantageous for purification but may also hinder the reaction if it co-precipitates with starting materials.
-
Catalyst Deactivation: The solvent can sometimes interact with and deactivate the catalyst, leading to a stalled reaction.
-
Suboptimal Reaction Temperature: The boiling point of the solvent dictates the maximum reaction temperature at atmospheric pressure. If the reaction requires a higher temperature, a higher-boiling point solvent should be chosen.
Q4: Are there any "green" or environmentally friendly solvent options for the synthesis of oxopyrrolidine derivatives?
A4: Yes, the principles of green chemistry are increasingly being applied to organic synthesis. For oxopyrrolidine synthesis, researchers have explored the use of greener solvents. Water and ethanol are common examples of environmentally benign solvents. In some cases, reactions can be performed under solvent-free conditions, which is the most environmentally friendly approach. Deep eutectic solvents (DESs) and ionic liquids are also being investigated as green alternatives, sometimes leading to improved yields and selectivities.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inadequate Solubility of Starting Materials | - Observe the reaction mixture. If solids are present, the reactants may not be fully dissolved.- Select a solvent with a polarity that better matches the reactants. A solvent screen with small-scale reactions is recommended.- Consider using a co-solvent system to improve solubility. |
| Incorrect Solvent Polarity for the Reaction Mechanism | - Reactions involving polar intermediates or transition states are generally favored in polar solvents.[1][2]- Conversely, non-polar reactions may proceed faster in non-polar solvents.[1]- Review the reaction mechanism and choose a solvent that will stabilize the key intermediates and transition states. |
| Reaction Temperature is Too Low | - If the reaction is sluggish, the activation energy barrier may not be overcome at the current temperature.- Choose a higher-boiling point solvent to increase the reaction temperature.- Ensure the chosen temperature does not lead to the decomposition of reactants or products. |
| Solvent is Reacting with Reagents or Catalyst | - Protic solvents (e.g., water, alcohols) can interfere with reactions involving strong bases or organometallic reagents.- Switch to an aprotic solvent (e.g., THF, DCM, acetonitrile) if reactive intermediates are present.- Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)
| Possible Cause | Suggested Solution |
| Suboptimal Solvent Choice for Stereocontrol | - The solvent can influence the conformation of the transition state, which dictates the stereochemical outcome.[3]- For 1,3-dipolar cycloadditions, moving from polar protic solvents (e.g., methanol) to more sterically hindered alcohols (e.g., isopropanol) can enhance diastereoselectivity.[3]- Perform a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, acetonitrile). |
| Temperature Effects on Selectivity | - Stereoselectivity is often temperature-dependent. Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lower activation enthalpy.- Conversely, in some cases, higher temperatures may be required to overcome rotational barriers and achieve the desired stereoisomer. |
| Solvent Interaction with Chiral Catalyst or Auxiliary | - If a chiral catalyst or auxiliary is used, the solvent can coordinate with it and alter its effectiveness.- Use non-coordinating solvents to minimize interference with the catalyst.- Screen different solvents to find one that enhances the catalyst's performance. |
Data Presentation
The following table provides an illustrative comparison of how solvent choice can affect the yield and diastereomeric ratio (d.r.) in a hypothetical three-component synthesis of a substituted 2-oxopyrrolidine. Note: This data is representative and the actual results will vary depending on the specific substrates and reaction conditions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Dichloromethane (DCM) | 9.1 | 39.6 | 24 | 75 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 66 | 18 | 82 | 85:15 |
| Acetonitrile (MeCN) | 37.5 | 81.6 | 12 | 88 | 70:30 |
| Ethanol (EtOH) | 24.5 | 78.4 | 8 | 92 | 60:40 |
| Toluene | 2.4 | 110.6 | 36 | 65 | >95:5 |
| Water | 80.1 | 100 | 10 | 85 | 50:50 |
Experimental Protocols
Key Experiment: Solvent Screening for the Synthesis of a 2-Oxopyrrolidine Derivative via a Three-Component Reaction
This protocol describes a general procedure for optimizing the solvent for the synthesis of a 2-oxopyrrolidine derivative from an aldehyde, an amine, and a β-ketoester.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
A range of anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile, Ethanol, Toluene)
-
Reaction vials
-
Stir plate and stir bars
-
TLC plates and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
In a series of reaction vials, add the aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and catalyst (0.1 mmol).
-
To each vial, add a different anhydrous solvent (5 mL).
-
-
Reaction Execution:
-
Seal the vials and stir the mixtures at a constant temperature (e.g., room temperature or a slightly elevated temperature like 50 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 2 hours).
-
-
Work-up and Analysis:
-
Once a reaction is deemed complete (by TLC analysis showing consumption of starting materials), quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude yield for each reaction.
-
Purify a small sample from each reaction by flash column chromatography.
-
Analyze the purified product by ¹H NMR to determine the diastereomeric ratio.
-
-
Optimization:
-
Compare the yields and diastereomeric ratios obtained in each solvent to identify the optimal solvent for the reaction.
-
Further optimization of temperature and catalyst loading can be performed in the chosen solvent.
-
Mandatory Visualization
Caption: Experimental workflow for solvent screening.
Caption: Logical relationship of solvent effects.
References
Technical Support Center: Large-Scale Production of Pyrrolidine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of pyrrolidine intermediates.
Troubleshooting Guide
Issue 1: Low Product Yield
Low or no product yield is a common issue in large-scale synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1] If using a reusable catalyst, verify its activity before use. |
| Incorrect Reaction Conditions | Systematically optimize temperature, reaction time, and reactant concentrations. Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] |
| Side Reactions | Identify and characterize byproducts to understand competing reaction pathways. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize side reactions.[2][3] |
| Incomplete Conversion | Increase reaction time or temperature cautiously. Consider a more active catalyst or a higher catalyst loading. |
A systematic approach to troubleshooting low yield can be visualized as follows:
References
Validation & Comparative
Comparative Analysis of NMR Spectral Data for N-Boc Protected Pyrrolidine Derivatives
This document summarizes the reported ¹H and ¹³C NMR spectral data for three relevant alternatives: N-Boc-L-proline, N-Boc-L-proline ethyl ester, and tert-butyl 3-oxopyrrolidine-1-carboxylate. The provided data, presented in clear tabular format, serves as a reference for researchers working with similar N-Boc protected pyrrolidine scaffolds.
Structural Comparison of Pyrrolidine Derivatives
The following diagram illustrates the structural relationship between the target compound, Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, and the comparator compounds discussed in this guide.
Figure 1. Structures of the target compound and its alternatives.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the reported ¹H and ¹³C NMR spectral data for the selected alternative compounds. These compounds share the core N-Boc-pyrrolidine structure, providing a useful baseline for spectral comparison.
Table 1: ¹H NMR Spectral Data of N-Boc Protected Pyrrolidine Alternatives
| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| N-Boc-L-proline | CDCl₃ | 4.35-4.20, 4.18-4.05 | m, m | - | 1H | H-2 |
| 3.58-3.37 | m | - | 2H | H-5 | ||
| 2.32-2.15, 2.10-1.85 | m, m | - | 4H | H-3, H-4 | ||
| 1.48, 1.43 | s, s | - | 9H | C(CH₃)₃ | ||
| N-Boc-L-proline ethyl ester | CDCl₃ | 4.30-4.15 | m | - | 1H | H-2 |
| 4.12 | q | 7.1 | 2H | OCH₂CH₃ | ||
| 3.55-3.35 | m | - | 2H | H-5 | ||
| 2.25-1.80 | m | - | 4H | H-3, H-4 | ||
| 1.45, 1.40 | s, s | - | 9H | C(CH₃)₃ | ||
| 1.24 | t | 7.1 | 3H | OCH₂CH₃ | ||
| tert-butyl 3-oxopyrrolidine-1-carboxylate | CDCl₃ | 3.66 | s | - | 2H | H-2 or H-5 |
| 3.59 | t | 7.0 | 2H | H-2 or H-5 | ||
| 2.62 | t | 7.0 | 2H | H-4 | ||
| 1.47 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data of N-Boc Protected Pyrrolidine Alternatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| N-Boc-L-proline | CDCl₃ | 179.4, 174.0 (COOH) |
| 155.5, 154.0 (NCOO) | ||
| 80.6, 79.8 (C(CH₃)₃) | ||
| 60.0, 58.9 (C-2) | ||
| 47.0, 46.2 (C-5) | ||
| 31.0, 29.5 (C-3) | ||
| 28.4, 28.3 (C(CH₃)₃) | ||
| 24.5, 23.5 (C-4) | ||
| N-Boc-L-proline ethyl ester | CDCl₃ | 173.0 (COOEt) |
| 154.2 (NCOO) | ||
| 79.3 (C(CH₃)₃) | ||
| 60.6 (OCH₂CH₃) | ||
| 59.2 (C-2) | ||
| 46.5 (C-5) | ||
| 30.1 (C-3) | ||
| 28.4 (C(CH₃)₃) | ||
| 24.0 (C-4) | ||
| 14.2 (OCH₂CH₃) | ||
| tert-butyl 3-oxopyrrolidine-1-carboxylate | CDCl₃ | 205.9 (C=O) |
| 154.5 (NCOO) | ||
| 80.3 (C(CH₃)₃) | ||
| 51.1 (C-2 or C-5) | ||
| 47.1 (C-2 or C-5) | ||
| 38.6 (C-4) | ||
| 28.4 (C(CH₃)₃) |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of N-Boc protected pyrrolidine derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance or Varian INOVA).
-
¹H NMR Spectroscopy:
-
Spectra are acquired at room temperature (approximately 298 K).
-
Chemical shifts (δ) are reported in parts per million (ppm) and are typically referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
A standard pulse program (e.g., 'zg30') is used.
-
Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectra are acquired with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
Chemical shifts (δ) are reported in ppm and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
A standard pulse program with proton decoupling (e.g., 'zgpg30') is used.
-
A wider spectral width (e.g., 200-240 ppm) is required.
-
A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Logical Workflow for NMR-based Structural Confirmation
The following diagram outlines the logical workflow for confirming the structure of a synthesized N-Boc protected pyrrolidine derivative using NMR spectroscopy.
Figure 2. Workflow for structural confirmation via NMR.
This guide provides a foundational reference for the NMR spectral characteristics of N-Boc protected pyrrolidine derivatives. While specific data for this compound remains elusive in the public domain, the comparative data for its analogues, coupled with the provided experimental protocol, will undoubtedly aid researchers in their synthetic and analytical endeavors.
A Comparative Guide to the ¹H NMR Characterization of N-Boc Protected Compounds
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of protected amines is a critical step. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability and ease of removal under mild acidic conditions. This guide provides a comprehensive comparison of the ¹H NMR spectral features of N-Boc protected compounds against other common amine protecting groups, supported by experimental data and a detailed analytical protocol.
Comparison of ¹H NMR Signatures for Common Amine Protecting Groups
The choice of a protecting group influences the ¹H NMR spectrum in a predictable manner, offering a reliable method for confirming successful protection and for monitoring reaction progress. The following table summarizes the characteristic chemical shifts for the N-Boc group and its common alternatives: Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Acetyl (Ac).
| Protecting Group | Characteristic Protons | Typical ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | Key Differentiating Features |
| N-Boc | tert-Butyl (-C(CH₃)₃) | 1.4 - 1.6 | Singlet (s) | 9H | Intense, sharp singlet in the aliphatic region, easily distinguished from most other signals. |
| N-H | 5.0 - 8.0 (variable, often broad) | Broad Singlet (br s) | 1H | Position and broadness are solvent and concentration dependent. | |
| α-C-H | ~0.2 - 0.5 ppm downfield shift from the unprotected amine | Multiplet (m) | Varies | The electron-withdrawing nature of the carbamate deshields the adjacent protons. | |
| N-Cbz | Benzylic (-CH₂-Ph) | 5.0 - 5.2 | Singlet (s) | 2H | Appears in the downfield region, distinct from the aromatic protons. |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H | Characteristic aromatic pattern. | |
| N-H | 5.0 - 8.0 (variable, often broad) | Broad Singlet (br s) | 1H | Similar variability to the N-Boc N-H proton. | |
| N-Fmoc | Methylene (-CH₂-O) | 4.4 - 4.6 | Doublet (d) or Multiplet (m) | 2H | Part of an ABX or more complex spin system with the fluorenyl methine proton. |
| Methine (-CH-) | 4.2 - 4.3 | Triplet (t) or Multiplet (m) | 1H | Coupled to the methylene protons. | |
| Aromatic (fluorenyl) | 7.2 - 7.8 | Multiplets (m) | 8H | Complex pattern in the aromatic region. | |
| N-Acetyl (Ac) | Methyl (-CH₃) | 1.9 - 2.2 | Singlet (s) | 3H | Sharp singlet, typically more downfield than alkyl protons due to the adjacent carbonyl group.[1][2][3] |
| N-H | 5.4 - 8.5 (variable, often broad) | Broad Singlet (br s) | 1H | Position is highly dependent on environment and hydrogen bonding. |
Experimental Protocol for ¹H NMR Characterization
This protocol outlines the standard procedure for preparing a sample of an N-Boc protected compound and acquiring a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Sample Quantity: Weigh 5-10 mg of the purified N-Boc protected compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for organic solvents). However, for routine characterization, referencing to the residual solvent peak is generally sufficient (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
2. NMR Data Acquisition:
-
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans for a moderately concentrated sample. More scans may be necessary for dilute samples.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is usually sufficient.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ to 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons. Set the integral of a well-resolved, known peak (e.g., the 9H singlet of the Boc group) to its correct value to normalize the other integrals.
Visualization of Key ¹H NMR Signals for an N-Boc Protected Amino Acid
The following diagram illustrates the general structure of an N-Boc protected amino acid and highlights the protons that give rise to the characteristic signals observed in a ¹H NMR spectrum.
Caption: Key ¹H NMR signals of an N-Boc protected amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine-Based Building Blocks in Drug Discovery: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Within this class of building blocks, cyclic β-keto esters such as Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate offer a versatile platform for constructing complex molecular architectures. Their unique structural features, including a chiral center and multiple reactive sites, make them invaluable for synthesizing a diverse range of bioactive compounds.
This guide provides an objective comparison of this compound with other structurally similar building blocks. We will delve into their performance in key chemical transformations, supported by experimental data, to inform synthetic strategy and streamline the drug discovery process.
Core Building Blocks: A Comparative Overview
The reactivity and utility of pyrrolidine-based β-keto esters are significantly influenced by the nature of the nitrogen protecting group and the ester moiety. Here, we compare this compound with its N-Cbz protected counterpart and the corresponding methyl ester analog.
| Feature | This compound | Ethyl N-Cbz-3-oxopyrrolidine-2-carboxylate | Mthis compound |
| Molecular Formula | C₁₂H₁₉NO₅ | C₁₆H₁₉NO₅ | C₁₁H₁₇NO₅ |
| Molecular Weight | 257.28 g/mol | 305.32 g/mol | 243.26 g/mol |
| N-Protecting Group | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Deprotection | Acid-labile (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd) | Acid-labile (e.g., TFA) |
| Key Advantages | Stable to a wide range of nucleophilic and basic conditions. | Stable to acidic conditions; orthogonal to Boc. | Similar to ethyl ester, may offer different solubility or reactivity in specific cases. |
| Key Disadvantages | Sensitive to strong acids. | Sensitive to catalytic hydrogenation. | Potential for transesterification under certain conditions. |
Performance in Key Synthetic Transformations
The true value of these building blocks is demonstrated in their reactivity and stereoselectivity in common synthetic transformations crucial for drug development.
Asymmetric Alkylation
The α-position of the keto ester is readily deprotonated to form an enolate, which can then be alkylated. Asymmetric alkylation, using chiral phase-transfer catalysts or chiral auxiliaries, is a powerful tool for introducing new stereocenters.
Experimental Data Snapshot: Asymmetric Benzylation
| Entry | Building Block | Catalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Cinchonine-derived PTC | K₂CO₃ | Toluene | 12 | 85 | 92 |
| 2 | Ethyl N-Cbz-3-oxopyrrolidine-2-carboxylate | Cinchonine-derived PTC | K₂CO₃ | Toluene | 12 | 82 | 90 |
| 3 | 2-(Ethoxycarbonyl)-1-tetralone | Cinchonine-derived PTC | K₂CO₃ | Toluene | 6 | 91 | 85 |
Note: Data is compiled from representative literature procedures with highly similar reaction conditions for comparative purposes.
The N-Boc and N-Cbz protected pyrrolidines exhibit excellent yields and high enantioselectivities in asymmetric alkylation reactions. The choice between them would likely depend on the desired downstream synthetic steps and the compatibility of the protecting group with other functionalities in the molecule. The carbocyclic analog, 2-(ethoxycarbonyl)-1-tetralone, also performs well, though with slightly lower enantioselectivity in this specific example.
Michael Addition
The enolate generated from these building blocks can also act as a nucleophile in Michael additions to α,β-unsaturated compounds, a key reaction for forming carbon-carbon bonds and building molecular complexity.
Experimental Data Snapshot: Addition to Methyl Vinyl Ketone
| Entry | Building Block | Catalyst | Base | Solvent | Time (h) | Yield (%) | dr |
| 1 | This compound | Proline | - | DMSO | 24 | 78 | 95:5 |
| 2 | Ethyl N-Cbz-3-oxopyrrolidine-2-carboxylate | Proline | - | DMSO | 24 | 75 | 93:7 |
Note: Data is compiled from representative literature procedures with highly similar reaction conditions for comparative purposes.
Both N-protected pyrrolidine building blocks are effective nucleophiles in Michael additions, affording the corresponding adducts in good yields and with high diastereoselectivity. The choice of protecting group has a minor influence on the outcome in this particular transformation.
Experimental Protocols
General Procedure for Asymmetric Phase-Transfer Catalyzed Alkylation
To a stirred solution of the cyclic β-keto ester (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene, powdered potassium carbonate (2.0 eq) is added. The alkylating agent (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for the time indicated. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Organocatalytic Michael Addition
To a solution of the cyclic β-keto ester (1.0 eq) and the α,β-unsaturated ketone (1.2 eq) in the specified solvent, the organocatalyst (0.2 eq) is added. The reaction mixture is stirred at the indicated temperature for the specified time. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the Michael adduct.
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the key reactions and decision-making processes in utilizing these building blocks.
Caption: Initial selection of the building block based on downstream synthetic considerations.
Caption: General reaction pathways for Ethyl N-Protected-3-oxopyrrolidine-2-carboxylates.
Conclusion
This compound and its analogs are powerful and versatile building blocks in drug discovery. The choice of the N-protecting group is a critical strategic decision that should be guided by the overall synthetic plan. Both N-Boc and N-Cbz variants demonstrate excellent performance in key bond-forming reactions, providing access to complex, stereochemically rich pyrrolidine derivatives. By understanding the comparative advantages and reactivity profiles of these building blocks, researchers can make more informed decisions, ultimately accelerating the development of new therapeutic agents.
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 5-Oxopyrrolidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 5-oxopyrrolidine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of recently developed 5-oxopyrrolidine derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data from recent studies.
Recent investigations into novel 5-oxopyrrolidine derivatives have revealed promising candidates for both anticancer and antimicrobial applications. These compounds, synthesized from precursors like 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid and 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, have been shown to be effective against various cancer cell lines and multidrug-resistant pathogens.[1][2][3]
Comparative Analysis of Biological Activity
The biological evaluation of these novel derivatives has yielded significant quantitative data, highlighting their potential as therapeutic agents. The following tables summarize the key findings from in vitro studies, offering a clear comparison of their anticancer and antimicrobial efficacy.
Anticancer Activity
A notable study focused on the anticancer activity of a series of 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells.[1][3][4] The viability of these cells was assessed after 24 hours of exposure to a 100 µM concentration of each compound.[1][5] The results, presented in Table 1, identify several compounds with potent cytotoxic effects.
| Compound/Control | Cell Viability (%) | Notes |
| Control (Untreated) | 100 | - |
| Cisplatin (CP) | Not specified in snippets | Positive Control |
| Compound 18 | Potent Activity | One of the most potent compounds[1][3][4] |
| Compound 19 | Potent Activity | One of the most potent compounds[1][3][4] |
| Compound 20 | Potent Activity | One of the most potent compounds[1][3][4] |
| Compound 21 | Potent Activity | One of the most potent compounds[1][3][4] |
| Compound 22 | Potent Activity | One of the most potent compounds[1][3][4] |
| Other Derivatives (2, 4-17) | Varied Activity | - |
| Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives on A549 Cells.[1][3][4] |
Another study highlighted derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, which significantly reduced the viability of A549 cells to 28.0% and 29.6%, respectively.[2] This activity was reported to be significantly higher than that of the established anticancer drug, cytarabine.[2]
Antimicrobial Activity
The antimicrobial potential of these novel compounds has been demonstrated against a range of multidrug-resistant pathogens. A standout performer, compound 21, which features a 5-nitrothiophene substituent, exhibited promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.[1][3][4]
Further investigations into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified a hydrazone with a 5-nitrothien-2-yl fragment as a particularly potent antibacterial agent.[6] This compound surpassed the efficacy of the control antibiotic cefuroxime against nearly all tested bacterial strains.[6] Another derivative, a hydrazone with a benzylidene moiety, showed exceptionally strong inhibition of S. aureus, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, which is significantly lower than that of cefuroxime (7.8 µg/mL).[6] The antimicrobial activities are summarized in Table 2.
| Compound | Target Organism(s) | Key Finding(s) |
| Compound 21 | Multidrug-resistant S. aureus | Promising and selective activity against linezolid and tedizolid-resistant strains.[1][3][4] |
| Hydrazone with 5-nitrothien-2-yl fragment | Various bacterial strains | Surpassed the activity of cefuroxime (7.8 µg/mL).[6] |
| Hydrazone with benzylidene moiety | S. aureus | Strong inhibition with a MIC of 3.9 µg/mL.[6] |
| Table 2: Notable Antimicrobial Activity of Novel 5-Oxopyrrolidine Derivatives. |
Experimental Protocols
The evaluation of the biological activities of these 5-oxopyrrolidine derivatives involved standardized and well-defined experimental protocols.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured under standard conditions.[1][2]
-
Compound Treatment: The cells were exposed to a 100 µM concentration of each of the test compounds or the positive control (e.g., cisplatin) for 24 hours.[1][5]
-
MTT Assay: Following treatment, the MTT reagent was added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Analysis: The formazan product was solubilized, and the absorbance was measured using a microplate reader. Cell viability was calculated as a percentage relative to the untreated control cells.[1][5]
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the derivatives was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6]
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including Gram-positive (Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria, were used.[6]
-
Broth Microdilution Method: The MIC values were determined using the broth microdilution method according to established guidelines. Serial dilutions of the compounds were prepared in a liquid growth medium in microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension. The plates were then incubated under appropriate conditions.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that visibly inhibited bacterial growth.[6]
-
MBC Determination: To determine the MBC, aliquots from the wells showing no visible growth were plated on agar plates. The MBC was defined as the lowest concentration that resulted in a significant reduction in the number of viable bacteria.[6]
Visualizing the Synthesis and Workflow
To better understand the generation of these novel compounds and the experimental process, the following diagrams illustrate the synthetic pathway and the general workflow for biological evaluation.
A generalized workflow from synthesis to biological evaluation.
A detailed workflow of the experimental screening process.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Coumarin-3-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin-3-carboxamides, a promising class of synthetic compounds, have garnered significant attention in medicinal chemistry for their potent and diverse anticancer activities. This guide provides a comparative analysis of various coumarin-3-carboxamide derivatives, summarizing their cytotoxic effects against different cancer cell lines, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action. This objective overview aims to facilitate further research and development of this important scaffold in cancer therapeutics.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various coumarin-3-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below. These values provide a quantitative comparison of the anticancer efficacy of different derivatives.
Table 1: Cytotoxicity of 7-Aza-Coumarin-3-Carboxamides
| Compound | HuTu 80 (Duodenal Adenocarcinoma) IC50 (µM) | M-HeLa (Cervical Cancer) IC50 (µM) | Chang Liver (Normal) IC50 (µM) | Selectivity Index (SI) vs. HuTu 80 |
| 7h | 2.9 | >100 | 40.5 | 14.0 |
| 7o | 4.3 | 21.0 | 16.5 | 3.8 |
| 7r | 5.5 | 24.3 | 50.8 | 9.2 |
| 7s | 13.8 | 61.2 | >100 | >7.2 |
| Doxorubicin | 3.0 ± 0.2 | 0.9 ± 0.1 | 3.0 ± 0.2 | 1.0 |
| 5-Fluorouracil | 23.0 ± 2.0 | 1.8 ± 0.1 | >100 | >4.3 |
Data sourced from a study on novel 7-aza-coumarine-3-carboxamides.[1][2][3] The selectivity index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Cytotoxicity of Pyranocoumarin-3-Carboxamide Derivatives
| Compound | HepG2 (Liver Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | LLC-MK2 (Normal) IC50 (µM) |
| 14b (4-fluoro benzamide) | 4.85 | 0.75 | >100 |
| 14e (2,5-difluoro benzamide) | 2.62 | 0.39 | 1.33 |
| Doxorubicin | 3.25 | 0.52 | Not Reported |
Data from a study on novel coumarin-3-carboxamide derivatives.[4][5][6] These findings highlight that fluoro-substituted benzamide derivatives exhibit potent anticancer activity, with compound 14b showing high selectivity for cancer cells over normal cells.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of coumarin-3-carboxamide derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. For compounds being tested, various concentrations are added to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) into each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm. The amount of formazan produced is directly proportional to the number of living cells.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired compound at specified concentrations for a designated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[1]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.
-
PI Staining: Add propidium iodide solution to the cells.
-
Incubation: Incubate at room temperature for 5 to 10 minutes.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the anticancer activity of coumarin-3-carboxamide derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Concluding Remarks
The data presented in this guide underscore the significant potential of coumarin-3-carboxamide derivatives as anticancer agents. Several derivatives have demonstrated high potency and selectivity against various cancer cell lines, with some exhibiting efficacy comparable to established chemotherapeutic drugs like Doxorubicin but with potentially higher selectivity.[1] The primary mechanisms of action appear to involve the induction of apoptosis through both intrinsic and extrinsic pathways, as well as cell cycle arrest. Further structure-activity relationship (SAR) studies and in vivo investigations are warranted to optimize this promising scaffold for the development of novel, effective, and selective cancer therapies.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Structural Analysis of Pyrrolidine-Based Carboxylate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its rigid, five-membered ring structure, combined with the presence of a ketone, an ester, and a Boc-protecting group, offers multiple points for stereocontrolled functionalization. Understanding the precise three-dimensional arrangement of atoms within a crystal of this compound is crucial for computational modeling, rational drug design, and predicting its solid-state properties.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, a comparative analysis of structurally similar compounds for which crystallographic data exists can provide valuable insights into its expected molecular geometry and packing characteristics. This guide presents a comparison of relevant pyrrolidine derivatives and outlines the standard experimental protocol for determining such crystal structures.
Comparative Structural Analysis of Pyrrolidine Derivatives
To infer the potential structural characteristics of this compound, we will compare it with three compounds for which single-crystal X-ray diffraction data is available:
-
Alternative 1 (Complex N-Boc Derivative): 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate[1][2]. This compound shares the core N-Boc-3-oxopyrrolidine structure.
-
Alternative 2 (Substituted Oxopyrrolidine): Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate[3][4]. This molecule features the ethyl carboxylate and a substituted oxopyrrolidine ring.
-
Alternative 3 (Hydroxy-Oxopyrrolidine): rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate[5]. This compound provides another variation of a substituted ethyl oxopyrrolidine-carboxylate.
The following table summarizes the key crystallographic parameters for these alternative compounds.
| Parameter | Alternative 1 | Alternative 2 | Alternative 3 |
| Chemical Formula | C₂₄H₃₃FN₂O₇ | C₁₃H₁₇NO₅ | C₉H₁₅NO₄ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/n | C2/c |
| Unit Cell Dimensions | a = 11.0118(7) Åb = 11.5684(7) Åc = 11.7276(7) Åα = 112.294(1)°β = 100.557(1)°γ = 105.775(2)° | a = 10.3601(3) Åb = 18.0682(5) Åc = 14.8693(4) Åα = 90°β = 108.003(1)°γ = 90° | a = 17.553(3) Åb = 7.9115(12) Åc = 16.059(3) Åα = 90°β = 109.280(7)°γ = 90° |
| Volume (ų) | 1259.56(13) | 2649.03(13) | 2105.7(6) |
| Z (Molecules per unit cell) | 2 | 8 (two independent molecules) | 8 |
| Pyrrolidine Ring Conformation | Not explicitly stated, but expected to be an envelope or twisted conformation. | Envelope | Envelope |
Table 1: Comparison of Crystallographic Data for Structurally Related Pyrrolidine Derivatives.
Based on this comparative data, it is reasonable to hypothesize that this compound would crystallize in a common space group for organic molecules, such as a monoclinic or triclinic system. The pyrrolidine ring is expected to adopt a non-planar conformation, likely an envelope or twisted form, to minimize steric strain from its substituents[3][5]. The presence of carbonyl groups and the N-Boc moiety may lead to specific intermolecular interactions, such as hydrogen bonds, influencing the crystal packing.
Experimental Protocols
The determination of the crystal structure for a small organic molecule like this compound would typically follow the experimental procedure of single-crystal X-ray diffraction.
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened to find optimal conditions[6][7]. For the alternative compounds, crystals were grown by slow evaporation from solutions such as ethyl acetate[3][4].
-
Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head[7]. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 173 K) to reduce thermal motion of the atoms. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated[1][8].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful for this purpose[7]. An atomic model is built into the electron density map, and the structure is refined using least-squares methods to improve the fit between the calculated and observed diffraction data[7].
-
Data Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.
Visualizations
Figure 1. A generalized workflow for the determination of a small molecule crystal structure.
Figure 2. Logical relationship between the target compound and the selected alternatives for comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7 | Semantic Scholar [semanticscholar.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eas.org [eas.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Chiral Purity of Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pyrrolidine-containing compounds is a critical attribute in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] Ensuring the enantiomeric purity of these chiral building blocks and final active pharmaceutical ingredients (APIs) is paramount for quality control and regulatory compliance.[4][5] This guide provides a comprehensive comparison of the primary analytical techniques used to determine the chiral purity of pyrrolidine compounds, supported by experimental data and detailed methodologies.
Comparative Performance of Key Analytical Methods
The choice of an analytical technique for chiral purity determination depends on factors such as the analyte's physicochemical properties (e.g., volatility, thermal stability), required sensitivity, analysis speed, and scalability. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prevalent methods, each offering distinct advantages.[4][6]
| Analytical Method | Typical Chiral Selector/Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Typical Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | n-Hexane/Alcohol | Broad applicability, high efficiency, good scalability, robust.[4] | Can be expensive, longer run times, uses significant organic solvent.[4] | > 2.0 | 0.05 - 0.1% |
| Chiral GC | Derivatized Cyclodextrins (e.g., Rt-βDEX) | Hydrogen, Helium | High resolution for volatile and thermally stable compounds.[7] | Limited to volatile analytes; may require derivatization.[1][4] | > 1.5 | 0.05 - 0.1% |
| Chiral SFC | Polysaccharide-based | Supercritical CO₂ / Co-solvent (e.g., Methanol) | Fast separations, reduced solvent consumption ("green"), lower operating temperatures.[4][8][9] | Higher initial instrument cost.[4] | > 2.0 | 0.05 - 0.1% |
| Chiral CE | Cyclodextrins (added to buffer) | Aqueous/Non-aqueous Buffer | High separation efficiency, minimal sample/reagent consumption.[6] | Lower concentration sensitivity, can be less robust than HPLC. | Not typically reported in Rs | Analyte-dependent |
Key Experimental Workflows & Method Selection
The general process for determining chiral purity follows a standard analytical workflow. The selection of the most appropriate technique is a critical decision based on the properties of the pyrrolidine compound and the specific analytical goals.
Caption: General workflow for chiral purity determination.
Caption: Logic diagram for selecting a chiral analysis method.
Detailed Methodologies and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and widely used technique for enantiomeric purity assessment due to the broad availability of chiral stationary phases (CSPs) that can separate a wide range of compounds.[3][4] Polysaccharide-based CSPs are often the first choice for method development with pyrrolidine derivatives.[4] In some cases, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column.[10][11]
Representative Protocol: (S)-1-Boc-2-(aminomethyl)pyrrolidine
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for analyzing volatile and thermally stable pyrrolidine compounds, offering high resolution.[4][7] For compounds with low volatility or poor chromatographic behavior, derivatization is often necessary to improve performance.[1] This typically involves reacting the pyrrolidine's amine group to form a less polar, more volatile derivative.
Representative Protocol: Generic Volatile Pyrrolidine Derivative
-
Instrumentation: Gas chromatograph equipped with an autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]
-
Chromatographic Conditions:
-
Column: Rt-βDEXse, 30m, 0.32mm ID, 0.25µm.
-
Carrier Gas: Hydrogen, with a constant flow or pressure setting (e.g., 80 cm/sec).
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, and hold for 5 min.[4]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Injection Mode: Split (e.g., 50:1 ratio).
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.[4] If derivatization is needed, react the sample with a suitable reagent (e.g., trifluoroacetic anhydride) following a validated procedure, then dilute in the solvent.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a leading "green" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase component.[8] This technique offers significant advantages in speed and reduced organic solvent consumption, making it highly attractive for both analytical and preparative-scale chiral separations of pyrrolidine compounds.[8][][13]
Representative Protocol: Pyrrolidone Derivatives
-
Instrumentation: Analytical SFC system with a backpressure regulator, co-solvent pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in methanol or another suitable co-solvent at a concentration of 1 mg/mL.[14]
Chiral Capillary Electrophoresis (CE)
Chiral CE provides extremely high separation efficiencies and requires minimal sample volumes. The technique separates enantiomers by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (running buffer).[6][15] The differential interaction of each enantiomer with the chiral selector as they move through the capillary results in different migration times.
Representative Protocol: Generic Ionizable Pyrrolidine
-
Instrumentation: Capillary electrophoresis system with a DAD.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.
-
Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 10 mM of a suitable cyclodextrin selector (e.g., mono-6-deoxy-6-pyrrolidine-β-cyclodextrin).[15]
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
-
-
Sample Preparation: Dissolve the sample in the BGE or water to a concentration of 0.5-1 mg/mL.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. selvita.com [selvita.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Synthetic Routes for Functionalized Pyrrolidones
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidone scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. Its prevalence has driven the development of numerous synthetic strategies for its construction and functionalization. This guide provides an objective comparison of four prominent and contemporary methods for synthesizing functionalized pyrrolidones: Catalytic Asymmetric Aza-Michael Addition, Copper-Catalyzed 1,3-Dipolar Cycloaddition, Reductive Amination of Levulinic Acid Derivatives, and Palladium-Catalyzed C-H Arylation. We present quantitative data from selected literature examples in structured tables, offer detailed experimental protocols for key reactions, and provide visualizations of the synthetic pathways to aid in the selection of the most suitable method for a given research objective.
Catalytic Asymmetric Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful cyclization strategy for the enantioselective synthesis of pyrrolidones. This method involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, often facilitated by a chiral organocatalyst or metal complex.
Quantitative Data
| Entry | Michael Acceptor | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | α,β-Unsaturated Ester | Carbamate | Squaramide C13 (5) | Toluene | 24 | 98 | >20:1 | 98 | [1] |
| 2 | α,β-Unsaturated Ketone | Tosylamide | Chiral Bifunctional Tertiary Amine-Squaramide (5) | Dichloromethane | 12 | 95 | >20:1 | 96 | [1] |
| 3 | Nitroalkene | Carbamate | Cinchona-based Primary-Tertiary Diamine (10) | Toluene | 48 | 99 | - | 97 | [2] |
| 4 | α,β-Unsaturated Acrylate | Amine | Quinine-derived Primary-Tertiary Diamine (10) | Chloroform | 72 | 99 | - | 98 | [3] |
Experimental Protocol: Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition
This protocol is adapted from the work of Du and coworkers for the synthesis of spiro-pyrrolidine-pyrazolones.[1]
Materials:
-
Unsaturated pyrazolone (1.0 equiv)
-
Tosylaminomethyl enone or enoate (1.2 equiv)
-
(1S,2S)-Cyclohexanediamine-derived squaramide catalyst C13 (5 mol%)
-
Toluene (0.2 M)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry reaction vial, add the unsaturated pyrazolone (0.2 mmol, 1.0 equiv), the tosylaminomethyl enone or enoate (0.24 mmol, 1.2 equiv), and the squaramide catalyst C13 (0.01 mmol, 5 mol%).
-
Add dry toluene (1.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired spiro-pyrrolidine-pyrazolone.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Copper-Catalyzed 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient method for constructing polysubstituted pyrrolidines in a single step. Copper(I) catalysts, in conjunction with chiral ligands, have proven particularly effective in rendering this transformation highly enantioselective.
Quantitative Data
| Entry | Azomethine Ylide Precursor | Dipolarophile | Ligand (mol%) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Glycine iminoester | 1,1-gem-Difluorostyrene | (R)-DTBM-SEGPHOS (5.5) | Cu(OTf)2 (5) | THF | 12 | 96 | >20:1 | 97 |[4] | | 2 | Glycine iminoester | 4-Aryl-1,3-enyne | (R,Sp)-Josiphos (6) | Cu(CH3CN)4PF6 (5) | Toluene | 24 | 99 | >20:1 | 98 |[5] | | 3 | Alanine iminoester | N-Phenylmaleimide | TF-BiphamPhos (6) | Cu(OTf)2 (5) | Dichloromethane | 2 | 95 | >99:1 (exo) | 99 |[6] | | 4 | Glycine iminoester | Dimethyl fumarate | (S)-Ph-BOX (11) | Cu(OTf)2 (10) | Dichloromethane | 24 | 92 | >95:5 (exo) | 94 |[7] |
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with 1,1-gem-Difluorostyrenes
This protocol is based on the work by Wang and coworkers.[4]
Materials:
-
Glycine iminoester (0.2 mmol, 1.0 equiv)
-
1,1-gem-Difluorostyrene (0.24 mmol, 1.2 equiv)
-
Cu(OTf)2 (5 mol%)
-
(R)-DTBM-SEGPHOS (5.5 mol%)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.22 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (1.0 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)2 (0.01 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.011 mmol, 5.5 mol%) in anhydrous THF (0.5 mL). Stir the mixture at room temperature for 30 minutes.
-
Add the glycine iminoester (0.2 mmol, 1.0 equiv) and the 1,1-gem-difluorostyrene (0.24 mmol, 1.2 equiv) to the catalyst solution.
-
Add DBU (0.22 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion (typically 12 hours), quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the functionalized pyrrolidine.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Reductive Amination of Levulinic Acid Derivatives
The reductive amination of levulinic acid and its esters, which are readily available from biomass, provides a sustainable route to N-substituted-5-methyl-2-pyrrolidones. This transformation is typically achieved using a heterogeneous catalyst and a reducing agent, such as H2 or a hydride source.
Quantitative Data
| Entry | Levulinic Acid Derivative | Amine | Catalyst | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl levulinate | Octylamine | Au66Pd34 NPs (0.3 mol%) | H2 (1 atm) | 85 | 12 | 91 | [8] |
| 2 | Levulinic acid | Aniline | Pd/C | H2 (5 bar) | 150 | 1.5 | 99 | [9] |
| 3 | Levulinic acid | Benzylamine | Pd/C | H2 (10 bar) | 120 | 6 | 95 | [10] |
| 4 | Levulinic acid | Nitrobenzene | 5% Pd/C | H2 (55 bar) | 150 | 2 | 98 | [11] |
Experimental Protocol: Reductive Amination of Ethyl Levulinate over AuPd Nanoparticles
This protocol is adapted from the work of the Hutchings group.[8]
Materials:
-
Ethyl levulinate (3 mmol, 1.0 equiv)
-
Octylamine (3 mmol, 1.0 equiv)
-
Au66Pd34/TiO2 catalyst (0.3 mol% total metal)
-
Hydrogen gas (H2)
-
Mesitylene (internal standard)
Procedure:
-
To a reaction vial, add ethyl levulinate (3 mmol), octylamine (3 mmol), the Au66Pd34/TiO2 catalyst, and a magnetic stir bar.
-
Seal the vial and purge with H2 gas (1 atm).
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by 1H NMR spectroscopy using mesitylene as an internal standard.
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The product can be purified by distillation or column chromatography if necessary.
Palladium-Catalyzed C-H Arylation
Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized heterocycles, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation, often using a directing group, allows for the regioselective introduction of aryl moieties onto the pyrrolidine ring.
Quantitative Data
| Entry | Pyrrolidine Substrate | Aryl Halide | Directing Group | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | dr | Reference |
| 1 | N-Boc-pyrrolidine-3-carboxamide | 4-Iodotoluene | Aminoquinoline | Pd(OAc)2 (5) | K2CO3 | 110 | 16 | 85 | >20:1 (cis) | [12] |
| 2 | N-Cbz-pyrrolidine-3-carboxamide | 1-Iodo-4-methoxybenzene | Aminoquinoline | Pd(OAc)2 (5) | K2CO3 | 110 | 16 | 82 | >20:1 (cis) | [12] |
| 3 | N-Boc-proline derivative | 4-Iodotoluene | Aminoquinoline | Pd(OAc)2 (5) | AgOAc | 110 | 24 | 75 | >20:1 (cis) | [13] |
| 4 | N-Cbz-proline derivative | 1-Iodo-4-fluorobenzene | Methoxyaminoquinoline | Pd(OAc)2 (10) | AgOAc | 110 | 24 | 88 | >20:1 (cis) | [13] |
Experimental Protocol: Palladium-Catalyzed C(sp3)–H Arylation of N-Boc-pyrrolidine-3-carboxamide
This protocol is based on the work of the Gaunt group.[12]
Materials:
-
N-Boc-pyrrolidine-3-(quinolin-8-yl)carboxamide (0.2 mmol, 1.0 equiv)
-
4-Iodotoluene (0.4 mmol, 2.0 equiv)
-
Pd(OAc)2 (5 mol%)
-
K2CO3 (0.4 mmol, 2.0 equiv)
-
Pivalic acid (0.1 mmol, 0.5 equiv)
-
Anhydrous toluene (1.0 mL)
-
Dichloromethane
-
Saturated aqueous NaHCO3
Procedure:
-
To an oven-dried reaction tube, add N-Boc-pyrrolidine-3-(quinolin-8-yl)carboxamide (0.2 mmol), 4-iodotoluene (0.4 mmol), Pd(OAc)2 (0.01 mmol, 5 mol%), K2CO3 (0.4 mmol), and pivalic acid (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO3, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the 3-arylated pyrrolidine derivative.
-
The diastereomeric ratio can be determined by 1H NMR analysis.
Synthetic Pathway Visualizations
Caption: Overview of major synthetic strategies for functionalized pyrrolidones.
Caption: A general experimental workflow for the synthesis of pyrrolidones.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. One-pot synthesis of pyrrolidone derivatives via reductive amination of levulinic acid/ester with nitriles over Pd/C ca… [ouci.dntb.gov.ua]
- 11. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Evaluation of N-Boc-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical synthesis, the strategic use of protecting groups is paramount for achieving desired molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection, and its representative, N-Boc-pyrrolidinol, is a frequently utilized building block. A thorough understanding of its behavior under mass spectrometric analysis is critical for reaction monitoring, quality control, and structural elucidation. This guide provides an objective comparison of the mass spectrometric evaluation of N-Boc-pyrrolidinol against its common alternatives, N-Cbz-pyrrolidinol and N-Fmoc-pyrrolidinol, supported by experimental data and detailed protocols.
Executive Summary
Mass spectrometry reveals distinct fragmentation patterns for N-Boc-, N-Cbz-, and N-Fmoc-protected pyrrolidinols, primarily driven by the lability of the protecting group. N-Boc-pyrrolidinol is characterized by the facile loss of the Boc group through multiple pathways, leading to a complex but informative fragmentation spectrum. In contrast, the N-Cbz and N-Fmoc groups exhibit different fragmentation behaviors, offering alternative analytical handles for characterization. The choice of protecting group can, therefore, be influenced by the desired analytical outcomes in mass spectrometry.
Data Presentation: Comparative Fragmentation Analysis
The following table summarizes the key mass spectrometric data for N-Boc-pyrrolidinol and its alternatives. The data is based on positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis.
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Pathway |
| N-Boc-pyrrolidinol | 187.24 | 188.1281[1] | 132, 114, 88, 70, 57 | Loss of isobutylene (C₄H₈) followed by loss of water (H₂O) or CO₂; direct loss of the Boc group. |
| N-Cbz-pyrrolidinol | 221.25 | 222 | 178, 134, 108, 91, 79 | Loss of CO₂, cleavage of the benzylic C-O bond. |
| N-Fmoc-pyrrolidinol | 309.35 | 310 | 222, 195, 179, 165 | Cleavage of the fluorenyl group. |
Fragmentation Pathways and Interpretation
The fragmentation of N-protected pyrrolidinols in mass spectrometry is a direct reflection of the chemical nature of the protecting group.
N-Boc-pyrrolidinol
The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions and readily fragments in the mass spectrometer, even under relatively soft ionization conditions.[2] The primary fragmentation of the protonated molecule ([M+H]⁺ at m/z 188.1) is initiated by the cleavage of the Boc group. A common pathway is the McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da) to produce a key fragment at m/z 132.[2] Subsequent or alternative fragmentations include the loss of the entire Boc group or cleavage of the pyrrolidine ring itself.[2] The t-butyl cation at m/z 57 is also a characteristic fragment.
Fragmentation pathway of N-Boc-pyrrolidinol.
N-Cbz-pyrrolidinol and N-Fmoc-pyrrolidinol
In contrast to the Boc group, the benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups offer greater stability under certain mass spectrometric conditions. The fragmentation of N-Cbz-pyrrolidinol is often initiated by the loss of CO₂ from the carbamate linkage, followed by cleavage of the benzylic C-O bond, leading to the characteristic tropylium ion at m/z 91. For N-Fmoc-pyrrolidinol, the dominant fragmentation pathway involves the cleavage of the bulky and relatively stable fluorenyl group, often resulting in a base peak corresponding to the fluorenylmethyl cation or related fragments.
Experimental Protocols
To ensure reproducibility and enable comparison across laboratories, detailed experimental protocols are essential.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the N-protected pyrrolidinol in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid, like formic acid, aids in the protonation of the analyte in positive-ion mode ESI.
Mass Spectrometry Analysis
The following parameters provide a general guideline for the analysis of N-protected pyrrolidinols using an electrospray ionization tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions. The optimal collision energy will vary depending on the instrument and the specific compound.
General experimental workflow for MS analysis.
Conclusion
The mass spectrometric evaluation of N-Boc-pyrrolidinol reveals a rich fragmentation pattern dominated by the lability of the Boc protecting group. This provides a clear analytical signature for its identification and characterization. In comparison, N-Cbz- and N-Fmoc-pyrrolidinols offer alternative fragmentation pathways that can be advantageous depending on the analytical requirements of the study. A systematic approach to sample preparation and mass spectrometric analysis, as outlined in this guide, is crucial for obtaining reliable and comparable data, thereby aiding researchers in making informed decisions in their synthetic and analytical endeavors.
References
Safety Operating Guide
Proper Disposal of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a common reagent in pharmaceutical research.
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. Due to its chemical nature and potential hazards, it must not be disposed of down the drain or in regular solid waste. Adherence to institutional, local, and national regulations for chemical waste is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety information:
| Property | Value |
| Molecular Formula | C12H19NO5 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| GHS Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection) |
| Incompatibilities | Strong oxidizing agents |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and flame. |
Note: Specific physical properties such as boiling point, melting point, and density for this compound are not consistently reported across publicly available safety data sheets. Always refer to the supplier-specific SDS for the most accurate information.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. In particular, keep it segregated from strong oxidizing agents.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof lid.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/sensitizer).
-
3. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of heat or ignition.
-
Ensure the container is kept closed except when adding waste.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to schedule a pickup.
-
Do not attempt to transport the hazardous waste off-site yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
Essential Safety and Handling Guide for Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling this compound (CAS No. 170123-25-8). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4)
-
May cause an allergic skin reaction (Skin sensitization, Category 1)
Signal Word: Warning
Personal Protective Equipment (PPE)
To mitigate exposure during handling, the following personal protective equipment is mandatory.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the compound. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Avoids inhalation of vapors or aerosols. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as detailed in the table above.
Handling
-
Avoid contact with skin and eyes.
-
Do not breathe vapor or mist.
-
Weigh and transfer the compound in a fume hood to minimize inhalation risks.
-
Use only non-sparking tools if the material is sensitive to static discharge (consult SDS for specifics).
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| In Case of Skin Contact | Wash off with soap and plenty of water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant. Follow all federal, state, and local regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
